Imidazol-4-ylacetate
Description
Contextualization within Imidazole (B134444) Biochemistry Research
Imidazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse roles in medicinal and combinatorial chemistry. tci-thaijo.org Imidazol-4-ylacetate is a prominent member of this family, specifically classified as an imidazolyl carboxylic acid. Its significance is deeply rooted in its connection to the essential amino acid histidine and the biogenic amine histamine (B1213489). biocrates.com In humans, this compound is a metabolite in the histidine metabolism pathway. It is formed from the oxidation of histamine, a crucial neurotransmitter and mediator of immune responses. biocrates.comnih.gov The study of this compound, therefore, provides critical insights into the metabolic fate of histamine and the broader regulatory networks involving imidazole-containing compounds. biocrates.com
Overview of Foundational Research Areas
Initial research on this compound centered on its identification and its role as a metabolite. nih.gov A primary area of investigation has been its formation through the enzymatic degradation of histamine. biocrates.com The diamine oxidase (DAO) pathway is a key route for this conversion, transforming histamine into imidazole-4-acetaldehyde (B1219054), which is then rapidly oxidized to this compound by aldehyde dehydrogenase. biocrates.com
Another foundational research area is its neuropharmacological properties. nih.gov Studies have revealed that this compound can interact with GABA receptors, specifically acting as a partial agonist at both GABA-A and GABA-C receptors. nih.govacs.org This interaction underscores its potential influence on neurotransmission and central nervous system functions. nih.gov Furthermore, research has explored the catalytic activity of the this compound ion, particularly in the hydrolysis of aryl acetates, providing insights into its chemical reactivity. rsc.orgrsc.org
Historical Perspectives on Initial Research Discoveries
The journey of understanding this compound is intertwined with the history of imidazole chemistry, which began with Arthur Rudolf Hantzsch in 1887. The specific exploration of this compound gained traction with the elucidation of histamine metabolism. Early studies in the mid-20th century established its identity as a product of histamine oxidation. researchgate.net The discovery of its neuroactive properties, particularly its effects on the central nervous system and its interaction with GABA receptors, marked a significant milestone in the late 20th century. nih.gov These foundational discoveries paved the way for more detailed investigations into its physiological roles and potential as a modulator of neuronal activity.
Current Trends and Emerging Research Paradigms
Contemporary research on this compound is characterized by the adoption of sophisticated analytical techniques and interdisciplinary approaches.
The study of this compound is increasingly benefiting from the convergence of chemistry, biology, and medicine. tci-thaijo.org For instance, the synthesis of novel this compound analogues is being pursued to develop more selective agonists for GABA receptors. acs.org Coordination chemistry studies are exploring the ability of the this compound anion to form complexes with transition metal cations, which could have potential catalytic applications. researchgate.net Furthermore, the development of advanced derivatization reagents, such as succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate (B1210297), is enabling more sensitive and simultaneous quantification of this compound and related compounds in biological samples. mdpi.comresearchgate.net This interdisciplinary synergy is crucial for unraveling the complex biological functions of this multifaceted molecule.
The advent of "omics" technologies, such as metabolomics, has revolutionized the study of endogenous compounds like this compound. uu.nlmdpi.com High-resolution mass spectrometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now routinely used for the sensitive and specific detection and quantification of this compound in various biological matrices, including urine and seafood. ebi.ac.ukmdpi.comresearchgate.net These technologies allow for comprehensive metabolic profiling, helping to identify changes in this compound levels in different physiological and pathological states. ebi.ac.uk The application of these powerful analytical tools is providing unprecedented insights into the metabolic pathways involving this compound and its potential as a biomarker.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H6N2O2 | researchgate.net |
| Average Molecular Weight | 126.1133 g/mol | |
| Monoisotopic Molecular Weight | 126.042927446 Da | |
| Water Solubility | 53.3 g/L | |
| pKa (Strongest Acidic) | 3.65 | |
| pKa (Strongest Basic) | 6.78 |
Table 2: Key Research Findings on this compound
| Research Area | Finding | Reference(s) |
| Metabolism | A major metabolite of histamine via the diamine oxidase (DAO) pathway. | biocrates.com |
| Neuropharmacology | Acts as a partial agonist at GABA-A and GABA-C receptors. | nih.govacs.org |
| Chemical Catalysis | The this compound ion can catalyze the hydrolysis of aryl acetates. | rsc.orgrsc.org |
| Analytical Chemistry | Advanced LC-MS/MS methods developed for its quantification in biological samples. | mdpi.comresearchgate.net |
| Coordination Chemistry | Forms complexes with transition metal cations. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKNHOMHKJCEJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292253 | |
| Record name | 1H-Imidazole-5-acetic acid, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110493-31-7 | |
| Record name | 1H-Imidazole-5-acetic acid, ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110493-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-acetic acid, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Methodologies for Imidazol 4 Ylacetate and Its Derivatives
Strategies for Imidazole-4-Acetate Synthesis
The construction of the imidazole-4-acetate scaffold can be approached through conventional chemical reactions that build the heterocyclic ring system or through biological conversions that utilize natural metabolic pathways.
Traditional organic synthesis provides several pathways to imidazole (B134444) derivatives. General methods for creating the imidazole core, such as the Debus-Radziszewski synthesis, involve a multicomponent reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). orientjchem.orgijpsr.com This approach, along with others like the Wallach synthesis, can produce a variety of substituted imidazoles. orientjchem.orgbiomedpharmajournal.org
More specific to the target compound, a common strategy involves the N-alkylation of a pre-formed imidazole ring. For instance, the synthesis of ethyl 2-(4-methylimidazol-1-yl)acetate is achieved by reacting 4-methyl-1H-imidazole with ethyl bromoacetate (B1195939) in the presence of a base like sodium ethoxide. A similar approach for an isomer, imidazol-1-yl-acetic acid, involves the reaction of imidazole with tert-butyl chloroacetate, followed by hydrolysis. ajgreenchem.com The synthesis of ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride has been described via a three-step sequence involving the condensation of ethyl oxalate (B1200264) and ethyl chloroacetate, cyclization, and a subsequent Grignard addition. vulcanchem.com These conventional methods often require multiple steps and purification processes to isolate the desired product. orientjchem.orgbiomedpharmajournal.org
Biocatalysis has emerged as a cost-effective and environmentally friendly alternative to traditional chemical synthesis for producing imidazole-4-acetic acid (IAA). researchgate.netnih.gov These methods leverage the high specificity of enzymes and can be performed using either isolated enzymes or whole microbial cells.
A key biocatalytic route to imidazole-4-acetic acid begins with the amino acid L-histidine. researchgate.netnih.gov In the primary step of this pathway, L-histidine undergoes oxidative deamination to form the intermediate, imidazole-4-pyruvic acid (IPA). researchgate.netnih.govresearchgate.net This conversion is catalyzed by the enzyme L-amino acid deaminase (L-AAD). researchgate.netnih.gov The IPA intermediate is then subsequently converted to the final product, imidazole-4-acetic acid. researchgate.netnih.gov In human metabolism, a similar conversion of histidine to imidazole-pyruvic acid is accomplished by the enzyme transaminase. nih.gov
To streamline the enzymatic process and avoid costly enzyme purification, whole-cell biocatalysis is employed. acs.org An efficient method has been developed using a recombinant Escherichia coli whole-cell biocatalyst that expresses a membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris. researchgate.netnih.govresearchgate.net These engineered cells effectively convert L-histidine into imidazole-4-pyruvic acid (IPA). researchgate.netnih.gov The process is completed by the subsequent decarboxylation of the generated IPA into imidazole-4-acetic acid (IAA) through the action of hydrogen peroxide (H₂O₂). researchgate.netnih.gov This two-step, one-pot method is noted for being more environmentally friendly and cost-effective than traditional chemical syntheses. researchgate.netnih.gov
Under optimized conditions, this biocatalytic approach demonstrates significant efficiency. The table below summarizes the findings from a study on this whole-cell biocatalysis method. researchgate.netnih.gov
| Parameter | Value |
| Starting Material | L-Histidine (L-His) |
| Biocatalyst | E. coli expressing mL-AAD from P. vulgaris |
| Intermediate | Imidazole-4-pyruvic acid (IPA) |
| Final Product | Imidazole-4-acetic acid (IAA) |
| Initial L-His Conc. | 50 mM |
| Final IAA Conc. | 34.97 mM |
| Molar Yield | 69.9% |
This interactive table summarizes the key results of the whole-cell biocatalytic synthesis of Imidazole-4-acetic acid.
A significant challenge in the synthesis of substituted imidazoles is achieving regioselectivity, which is the control over the position of substitution on the imidazole ring. When alkylating imidazole-4-acetate, substitution can occur at different nitrogen atoms, leading to a mixture of isomers. For example, the ethylation of imidazole-4-acetate methyl ester results in a 3:1 mixture of two regioisomers: 1-ethyl-1H-Imidazol-4-ylacetic acid methyl ester and 1-ethyl-1H-Imidazol-5-ylacetic acid methyl ester. researchgate.net
Achieving complete regioselectivity often requires specialized strategies. rsc.org The outcome of N-alkylation reactions can be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the electronic and steric properties of the substituents. For example, specific protocols have been developed for the regioselective synthesis of 1,4-disubstituted imidazoles that provide the desired product without contamination from other isomers. rsc.org These methods are critical for producing compounds where biological activity is tied to a specific substitution pattern.
Biocatalytic Production Methods
Enzymatic Conversion of Precursors (e.g., L-Histidine to Imidazole-4-Pyruvic Acid)
Derivatization Strategies for Imidazol-4-ylacetate
The this compound core structure serves as a versatile scaffold for creating a wide range of derivatives with potentially new chemical and biological properties. Derivatization can occur at multiple sites on the molecule.
One common strategy is the alkylation or acylation of the nitrogen atoms in the imidazole ring. For example, the N3 position can undergo nucleophilic substitution with electrophiles like benzyl (B1604629) bromide to form N3-benzylated derivatives. vulcanchem.com Another strategy involves modifying the imidazole ring itself. The synthesis of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is achieved through the iodination of an imidazole precursor, followed by esterification. This introduction of halogen atoms can significantly alter the compound's reactivity.
Esterification and Amidation Reactions
The synthesis of this compound and its amide analogues can be achieved through several established chemical pathways. Esterification, the formation of an ester, and amidation, the formation of an amide, are fundamental reactions in the synthesis of these derivatives.
One primary route to obtaining this compound involves the direct esterification of imidazole-4-acetic acid. For instance, the reaction of methyl imidazole-acetate can be achieved with a 92% yield by refluxing the corresponding acid with methanol (B129727) and sulfuric acid for six hours. Another approach starts from 4-(hydroxymethyl)imidazole, which can be esterified to produce the desired acetate. researchgate.net A process has been developed where 4-haloacetoacetic acid esters react with amidines. This reaction proceeds by first converting the acetoacetic acid derivative into a 4-halo-3-trialkylsilyloxy- or -3-alkoxycrotonic acid ester, which then readily reacts to form the 1,2-substituted imidazole-4(5)-acetic acid ester in a single step. google.com
The N-alkylation of an imidazole ring with an acetate-bearing group is another common strategy. Ethyl 2-(4-methylimidazol-1-yl)acetate can be synthesized by reacting 4-methyl-1H-imidazole with ethyl bromoacetate in the presence of sodium ethylate in ethanol (B145695). Similarly, the synthesis of imidazol-1-yl-acetic acid involves the N-alkylation of imidazole, followed by the hydrolysis of the resulting ester. ajgreenchem.com
Amidation reactions of imidazole-4-acetic acid derivatives are crucial for creating diverse molecular structures. For example, 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride can be converted to its corresponding amide, Imidazole-acetic acid ethylenediamide, in a 78% yield by reacting it with ethylenediamine (B42938) and DCC at room temperature for 12 hours. Furthermore, complex amides can be formed, such as when 4-(4-Amino-imidazol-1-yl)-benzoic acid methyl ester is coupled with an amino acid, demonstrating the utility of these compounds as building blocks. google.com
Substituent Effects on Synthetic Outcomes
The outcome of synthetic reactions involving the imidazole scaffold is significantly influenced by the nature and position of substituents on the imidazole ring. These substituents can alter the electronic properties, reactivity, and stability of the molecule.
The electronic nature of substituents—whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG)—plays a critical role. Electron density at the nitrogen lone pair generally increases with the σ-electron donating ability of a substituent but decreases with its π-electron donating ability. researchgate.net This modulation of electron density affects the basicity and nucleophilicity of the ring nitrogens. For instance, the presence of electron-rich substituents can influence the donor capacity of the N-base electrons. researchgate.net Specifically, reactivity toward electrophilic attack at a pyridine-like nitrogen atom is enhanced by electron-donor substituents located elsewhere on the ring, a consequence of resonance effects. researchgate.net
In multi-component reactions for synthesizing substituted imidazoles, the substituents on the starting materials can direct the reaction's success and purity of the product. For the synthesis of tetrasubstituted imidazoles, it has been observed that aldehydes bearing electron-withdrawing groups tend to afford purer products in higher yields compared to those with electron-donating groups. innovareacademics.in However, in other reactions like the N-arylation of imidazole, both electron-withdrawing and electron-donating groups on the aryl halide are generally well-tolerated. nih.gov
Substituents also affect the tautomeric equilibrium of the imidazole ring. The ratio of the 1,4- and 1,5-tautomers can vary significantly depending on the substituent present. nih.gov Furthermore, substitution on the imidazole ring has a more pronounced effect on its aromaticity and stability compared to substitution on a benzene (B151609) ring. scispace.com
Multi-component Reaction Pathways for Imidazole Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are a highly efficient and atom-economical strategy for constructing complex imidazole scaffolds. sioc-journal.cn These methods are valued for their simplicity, mild reaction conditions, and often high yields. isca.meresearchgate.net
A prevalent MCR for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. nih.gov Various catalysts have been employed to facilitate this transformation, including p-toluenesulfonic acid (PTSA), isca.meresearchgate.net zeolites like H-ZSM-22, innovareacademics.in and even natural catalysts such as fruit juices. researchgate.net If a primary amine is included in addition to ammonium acetate, 1,2,4,5-tetrasubstituted imidazoles can be formed. innovareacademics.inisca.me
The reaction conditions for these MCRs can be optimized for efficiency and environmental friendliness. For example, syntheses have been developed using ethanol as a solvent at moderate temperatures (80 °C) isca.metandfonline.com or even under solvent-free conditions. researchgate.net The choice of catalyst and conditions can significantly impact reaction time and yield, as shown in the table below.
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Benzil, Aromatic Aldehyde, Ammonium Acetate | p-Toluenesulfonic acid (PTSA), Ethanol, 80 °C | 2,4,5-Trisubstituted Imidazole | High | isca.me |
| Benzil, Aromatic Aldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic acid (PTSA), Ethanol, 80 °C | 1,2,4,5-Tetrasubstituted Imidazole | High | isca.me |
| Substituted Aldehyde, Methyl Acetoacetate, Ammonium Acetate | Fruit Juice (e.g., Citrus limon), Solvent-free | Substituted Imidazole | Good | researchgate.net |
| O-alkyl vanillins, Benzil derivatives, Ammonium acetate | Ethanol | Trisubstituted Imidazole | Good | tandfonline.com |
| O-alkyl vanillin, Benzil, Ammonium acetate, Aniline or Amino Acid | Acetic Acid, Reflux | Tetrasubstituted Imidazole | Good | tandfonline.com |
| Benzil, Aldehydes, Amines, Ammonium acetate | Zeolite H-ZSM-22, Ethanol, 140 °C | 1,2,4,5-Tetrasubstituted Imidazole | ~87% | innovareacademics.in |
These MCRs provide a versatile platform for generating a wide diversity of substituted imidazole derivatives from readily available starting materials. nih.gov
Purification and Isolation Techniques in Chemical Synthesis Research
The purification and isolation of the target imidazole compound from the reaction mixture are critical steps to ensure its purity for subsequent applications. A variety of techniques are employed, ranging from simple precipitation and recrystallization to more advanced chromatographic and selective methods.
A common and straightforward workup procedure involves quenching the reaction mixture in ice-cold water. researchgate.nettandfonline.com This often causes the crude product to precipitate out of the aqueous solution. The solid can then be collected by filtration and washed thoroughly with water to remove inorganic salts and other water-soluble impurities. researchgate.nettandfonline.com
For further purification, recrystallization is frequently used. researchgate.net This technique involves dissolving the crude product in a suitable hot solvent (such as ethanol) and allowing it to cool slowly, whereupon the desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. tandfonline.com
When simple crystallization is insufficient to separate the desired product from closely related isomers or byproducts, more specific methods are required. Selective precipitation can be highly effective. For instance, a mixture of regioisomeric imidazoles can be separated by treatment with a strong acid, which selectively precipitates the desired isomer as a salt. google.com
Chromatography is another powerful purification tool. Silica (B1680970) gel column chromatography is often used to separate the target compound from unreacted starting materials and byproducts based on their differential adsorption to the silica stationary phase. biomedres.us
In some cases, purification involves a chemical conversion of impurities. For example, bis-imidazole ether byproducts, which can form during certain syntheses of 4-(hydroxymethyl)-imidazoles, can be removed by hydrolyzing the crude product mixture in a dilute aqueous acidic solution at elevated temperatures. google.com Another specialized technique is crystallization on a cooled surface, where the imidazole derivative is crystallized from a melt, and the resulting crystals are washed to remove residual impurities. google.com
Biosynthesis and Metabolic Pathways of Imidazol 4 Ylacetate
Endogenous Formation Pathways
The formation of imidazol-4-ylacetate within organisms occurs through several key metabolic routes, primarily linked to the metabolism of histidine and histamine (B1213489).
This compound is a recognized metabolite within the histidine metabolism pathway in humans. hmdb.cahmdb.ca Histidine, an essential amino acid, can be metabolized into various compounds, one of which is this compound. wikipedia.org This pathway highlights the compound's integral role in the broader network of amino acid metabolism.
A primary route for the endogenous production of this compound is through the metabolism of histamine. hmdb.cahmdb.canih.gov Histamine undergoes oxidative deamination, a reaction catalyzed by the enzyme diamine oxidase (DAO), which is a semicarbazide-sensitive amine oxidase (SSAO). wikipedia.org This process converts histamine into imidazole-4-acetaldehyde (B1219054). wikipedia.org Subsequently, this intermediate is further oxidized to form this compound. wikipedia.org
The final step in the formation of this compound from the histamine pathway involves the enzyme aldehyde dehydrogenase (ALDH). hmdb.cahmdb.ca Specifically, the mitochondrial form of aldehyde dehydrogenase catalyzes the conversion of imidazole-4-acetaldehyde to this compound. hmdb.cahmdb.caevitachem.comsmolecule.comcontaminantdb.ca This enzymatic reaction is a crucial part of the detoxification process for aldehydes produced during amine metabolism.
Table 1: Key Enzymes in the Endogenous Formation of this compound
| Enzyme | Precursor | Product | Pathway |
|---|---|---|---|
| Diamine Oxidase (DAO) | Histamine | Imidazole-4-acetaldehyde | Histamine Metabolism |
| Aldehyde Dehydrogenase (ALDH), mitochondrial | Imidazole-4-acetaldehyde | This compound | Histamine Metabolism |
Derivation from Histamine Metabolism
Catabolic Routes and Intermediates
The breakdown of this compound and other imidazole (B134444) derivatives is essential for preventing their accumulation and for recycling their components.
Microorganisms play a significant role in the degradation of imidazole compounds. asm.orgasm.orgnih.govnih.govsemanticscholar.org The microbial degradation pathways for imidazole derivatives often share similarities with the catabolism of histidine. innovareacademics.in Various bacteria, such as those from the genus Pseudomonas, are capable of utilizing imidazole as a source of carbon and nitrogen. asm.org The breakdown of the imidazole ring is a key step in these pathways. asm.org
During the microbial degradation of imidazole, several key intermediates have been identified. asm.orgasm.orgnih.govnih.govsemanticscholar.org One of the primary intermediates is 4(5)-imidazolone. asm.orgasm.orgnih.govnih.govsemanticscholar.org This compound is formed through the action of enzymes like aminoimidazolase, which hydrolyzes 4-aminoimidazole (B130580) to imidazol-4-one and ammonia. genome.jpqmul.ac.uk Subsequently, imidazol-4-one can be non-enzymatically converted to another intermediate, formiminoglycine. genome.jpqmul.ac.uk Glycine has also been suggested as a potential intermediate in this degradation pathway. asm.orgasm.orgnih.gov These intermediates are crucial for the complete breakdown of the imidazole ring structure. asm.org
Table 2: Intermediates in the Microbial Degradation of Imidazole
| Intermediate | Preceding Compound | Subsequent Compound/Product |
|---|---|---|
| 4(5)-Imidazolone | Imidazole | Formiminoglycine |
| Formiminoglycine | 4(5)-Imidazolone | Further degradation products (e.g., Glycine) |
Microbial Degradation Pathways of Imidazole Derivatives
Enzymatic Systems Governing this compound Metabolism
The metabolism of this compound is controlled by specific enzymatic systems that channel it into broader metabolic pathways, such as histidine metabolism. These enzymes exhibit distinct activities, substrate requirements, and form specific products.
Imidazoleacetate—Phosphoribosyldiphosphate Ligase Activity
An important enzyme in the metabolism of this compound is Imidazoleacetate—phosphoribosyldiphosphate ligase (EC 6.3.4.8). wikipedia.org This enzyme belongs to the ligase family, which are enzymes that catalyze the joining of two molecules. wikipedia.orgjax.org Specifically, it forms carbon-nitrogen bonds. wikipedia.orgjax.org The systematic name for this enzyme is imidazoleacetate:5-phosphoribosyl-diphosphate ligase (ADP- and diphosphate-forming). wikipedia.orgqmul.ac.uk It is also referred to as 5-phosphoribosylimidazoleacetate synthetase. wikipedia.orggenome.jp This enzyme plays a role in histidine metabolism. wikipedia.orgturkupetcentre.net In humans, it is responsible for the inactivation of imidazole-4-acetic acid, a metabolite derived from the peripheral breakdown of histamine. turkupetcentre.net
The enzymatic reaction catalyzed by Imidazoleacetate—phosphoribosyldiphosphate ligase is highly specific. It utilizes three substrates: ATP, imidazole-4-acetate, and 5-phosphoribosyl diphosphate (B83284). wikipedia.orggenome.jp The reaction results in the formation of four products: ADP, phosphate, 1-(5-phosphoribosyl)imidazole-4-acetate, and diphosphate. wikipedia.orgqmul.ac.ukgenome.jptamu.edu
Table 1: Substrates and Products of Imidazoleacetate—Phosphoribosyldiphosphate Ligase
| Category | Compound Name |
|---|---|
| Substrates | ATP |
| Imidazole-4-acetate | |
| 5-Phosphoribosyl diphosphate | |
| Products | ADP |
| Phosphate | |
| 1-(5-Phosphoribosyl)imidazole-4-acetate | |
| Diphosphate |
Data sourced from multiple references. wikipedia.orgqmul.ac.ukgenome.jp
2-(Imidazol-4-yl)acetyl-CoA Synthetase (ICSTk) in Histidine Catabolism
A novel enzyme, 2-(imidazol-4-yl)acetyl-CoA synthetase (ICSTk), has been identified as a key player in the catabolism of histidine in the hyperthermophilic archaeon Thermococcus kodakarensis. nih.govnih.gov This enzyme is one of five nucleoside diphosphate (NDP)-forming acyl-CoA synthetases found in most Thermococcus and Pyrococcus species. nih.govnih.gov ICSTk exhibits strict substrate specificity, showing significant activity only towards 2-(imidazol-4-yl)acetate, which is a metabolite of histidine degradation. nih.govnih.govasm.org The enzyme has an α2β2 subunit structure. nih.govnih.gov The presence and activity of ICSTk strongly suggest its exclusive role in histidine metabolism in these organisms. nih.govasm.org
Kinetic analysis of the purified ICSTk protein from T. kodakarensis has provided insight into its catalytic efficiency. The enzyme's activity was measured in the presence of its specific substrates.
Table 2: Kinetic Parameters for ICSTk from Thermococcus kodakarensis
| Substrate | Parameter | Value |
|---|---|---|
| 2-(imidazol-4-yl)acetate | kcat/Ks1 | 69.7 s⁻¹ mM⁻¹ |
This value indicates a high catalytic efficiency, comparable to other previously characterized acyl-CoA synthetase enzymes. asm.org Kinetic analyses were performed in the presence of 1 mM ATP and 1.5 mM CoA. asm.org
The catalytic efficiency (kcat/Ks1) of ICSTk with 2-(imidazol-4-yl)acetate was found to be 69.7 s⁻¹ mM⁻¹. asm.org This value is notably higher than that observed for succinyl-CoA synthetase (SCS_Tk) with its substrate succinate (B1194679) (10 s⁻¹ mM⁻¹), indicating that ICSTk is a highly efficient enzyme. asm.org
Studies in the prokaryotic model Thermococcus kodakarensis have demonstrated that the activity of ICSTk is influenced by the availability of its metabolic precursor. When histidine was added to the culture medium, researchers observed an increase in the intracellular activity of the ADP-forming 2-(imidazol-4-yl)acetyl-CoA synthetase. nih.govnih.gov Concurrently, 2-(imidazol-4-yl)acetate was detected in the culture medium. nih.govnih.gov These findings suggest that the presence of exogenous histidine induces the enzymatic machinery required for its catabolism, including the activity of ICSTk. nih.gov
Kinetic Characterization of ICSTk
Comparative Biochemical Studies Across Organisms
The metabolic pathways involving this compound show variations across different domains of life. In hyperthermophilic archaea like T. kodakarensis, the catabolism of several amino acids, including histidine, proceeds via 2-oxoacids which are then converted to acyl-CoA thioesters by a family of NDP-forming acyl-CoA synthetases. nih.govnih.gov This family includes five distinct enzymes in T. kodakarensis. nih.govasm.org
A comparative examination of these enzymes reveals significant differences in substrate specificity. For instance, while ICSTk is highly specific for 2-(imidazol-4-yl)acetate, another member of the family, ACS IIITk, accommodates a wide range of acidic substrates generated from the metabolism of amino acids like alanine, valine, leucine, and others. nih.govnih.gov This highlights a diversification of function within this enzyme family, with ICSTk adapted for a specialized role in histidine catabolism. asm.org
In contrast, in mammals, this compound (also known as imidazole-4-acetic acid) is primarily a product of peripheral histamine metabolism, formed from imidazole-4-acetaldehyde by an aldehyde dehydrogenase. turkupetcentre.net Its subsequent metabolism involves inactivation by the Imidazoleacetate—phosphoribosyldiphosphate ligase, which converts it to 1-(5-phosphoribosyl)imidazole-4-acetate, linking it to the histidine metabolism pathway. wikipedia.orgturkupetcentre.net This comparison underscores different metabolic strategies: archaea utilize it as an intermediate for energy generation via an acyl-CoA synthetase, while in mammals, it is a metabolic end-product that is inactivated and integrated into a different part of the histidine pathway.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 1-(5-phosphoribosyl)imidazole-4-acetate |
| 2-(Imidazol-4-yl)acetate |
| 2-(imidazol-4-yl)acetyl-CoA |
| 2-oxo acid |
| Acyl-CoA |
| ADP |
| Alanine |
| ATP |
| Diphosphate |
| Histamine |
| Histidine |
| Imidazole-4-acetaldehyde |
| Imidazole-4-acetate |
| Leucine |
| Phosphate |
| Pyridoxal 5′-phosphate |
| Succinate |
| Succinyl-CoA |
Presence in Prokaryotic Metabolic Networks
In prokaryotes, this compound is primarily known as a product of histidine and histamine degradation. The ability to catabolize histidine is widespread among bacteria and serves as a source of carbon, nitrogen, and energy. mdpi.comnih.gov While several pathways exist for histidine degradation in bacteria, the formation of this compound is a key feature in some. nih.govresearchgate.net
One well-characterized example is found in Pseudomonas putida, where the degradation of histamine leads to the formation of 4-imidazoleacetic acid (ImAA). nih.gov This pathway involves a series of enzymes encoded by the hin gene clusters. The initial steps are catalyzed by the enzymes HinA, HinB, HinC, and HinD, which are responsible for the transport and oxidative deamination of histamine to yield ImAA. nih.gov
The degradation of histidine in prokaryotes can follow various routes, but the pathway leading to this compound typically involves the deamination of histamine, which itself is a decarboxylation product of histidine. nih.govresearchgate.net
Table 1: Prokaryotic Enzymes in this compound Biosynthesis
| Enzyme/Protein Complex | Organism/System | Function | Reference(s) |
| HinA, HinB, HinC, HinD | Pseudomonas putida | Transport and oxidative deamination of histamine to 4-imidazoleacetic acid. | nih.gov |
| Histidine Decarboxylase | Gut Microbiota | Converts histidine to histamine, the precursor of this compound. | nih.gov |
| Amine Oxidase/Dehydrogenase | Various Bacteria | Oxidizes histamine to imidazole acetaldehyde, an intermediate in this compound formation. | nih.gov |
Occurrence in Eukaryotic Systems
In eukaryotic organisms, particularly mammals, this compound is a well-established metabolite of histamine. researchgate.netnih.gov Histamine itself is synthesized from the amino acid L-histidine through the action of the enzyme L-histidine decarboxylase. researchgate.netbiocrates.com The breakdown of histamine occurs via two primary pathways, one of which leads to the formation of this compound. researchgate.netnih.gov
This oxidative pathway is initiated by the enzyme diamine oxidase (DAO), also known as histaminase. wikipedia.orgnih.gov DAO catalyzes the oxidative deamination of histamine to form the intermediate, imidazole-4-acetaldehyde. wikipedia.orgyoutube.com This enzyme is found in various tissues, with high expression in the small intestine, ascending colon, placenta, and kidneys, where it plays a crucial role in degrading extracellular histamine, including that from dietary sources. nih.govnih.gov
The resulting imidazole-4-acetaldehyde is then further oxidized to this compound (also referred to as imidazoleacetic acid) by the enzyme aldehyde dehydrogenase (ALDH), which requires NAD+ as a cofactor. mdpi.comyoutube.com In the brain, while the primary route for histamine metabolism is methylation, the oxidative pathway to this compound also occurs. nih.gov The formation of this compound in the brain is significant as it can act as a GABA-A receptor agonist.
Table 2: Eukaryotic Enzymes in the Biosynthesis of this compound from Histamine
| Enzyme | EC Number | Function | Cellular/Tissue Location | Reference(s) |
| Diamine Oxidase (DAO) | EC 1.4.3.22 | Oxidizes histamine to imidazole-4-acetaldehyde. | Small intestine, colon, placenta, kidneys, eosinophils. | researchgate.netnih.govwikipedia.orgnih.gov |
| Aldehyde Dehydrogenase (ALDH) | EC 1.2.1.3 | Oxidizes imidazole-4-acetaldehyde to this compound. | Widespread, including brain and liver. | mdpi.comyoutube.comfrontiersin.org |
This metabolic route is a key part of histamine detoxification and regulation in mammals. frontiersin.org
Molecular and Cellular Mechanisms of Action
Ligand-Target Interactions
The imidazole (B134444) scaffold is a key structural feature that allows these compounds to interact with various biological targets. This interaction can occur through specific binding to enzyme active sites, functioning as an agonist at receptors, or coordinating with metal ions.
Binding to Specific Enzyme Active Sites
Derivatives of imidazole have been shown to act as enzyme inhibitors by binding to their active sites. For instance, certain imidazole derivatives can inhibit kinases, such as the fibroblast growth factor receptor (FGFR), which are involved in cell proliferation. Another significant class of enzymes targeted by these compounds is histone deacetylases (HDACs). Research has shown that specific imidazole-based derivatives can bind tightly to the active sites of HDAC isoforms. researchgate.net One such derivative, ethyl (2,5-diphenyl-1H-imidazole-4-yl)acetate, was found to bind effectively to the receptor regions of HDAC enzymes. researchgate.net
Receptor Agonist Activity (e.g., Gamma-Aminobutyric Acid C Receptors)
Imidazole-4-acetic acid (IAA), a closely related compound, is recognized as a partial agonist at both Gamma-Aminobutyric Acid (GABA) A and GABA C receptors. researchgate.netnih.govacs.org Further research into substituted analogues of IAA has revealed more specific and potent activities. While many of these analogues show no significant activity at GABA A receptors, several demonstrate full agonist activity at ρ1 GABA C receptors. researchgate.netnih.govacs.org The interaction of these ligands with the receptor is precise, with specific amino acid residues determining their selectivity. researchgate.netnih.gov For example, 4-Imidazoleacetic acid hydrochloride is noted as a potent modulator of GABA receptors, influencing neuronal excitability through specific electrostatic interactions and hydrogen bonding that enhance receptor affinity. scbt.com
| Compound/Analogue | Receptor Target | Activity | EC50 (μM) |
| Imidazole-4-acetic acid (IAA) | GABA A, GABA C | Partial Agonist | Not specified |
| 5-Me-IAA | ρ1 GABA C | Full Agonist | 22-420 |
| 5-Ph-IAA | ρ1 GABA C | Full Agonist | 22-420 |
| 5-p-Me-Ph-IAA | ρ1 GABA C | Full Agonist | 22-420 |
| 5-p-F-Ph-IAA | ρ1 GABA C | Full Agonist | 22-420 |
Coordination with Metal Ions in Catalytic Research Systems
The imidazole ring is a fundamental feature that facilitates the coordination of metal ions, a property that is leveraged in catalysis. In biological systems, the imidazole moiety of the amino acid histidine is a common site for metal ion binding within proteins. uzh.ch This ability to coordinate with metal ions is also explored in synthetic catalytic systems. For example, imidazole-activated 5'-monophosphate ribonucleotides are used in nonenzymatic RNA primer extension, a process that requires catalytic divalent metal ions like Mg2+. nih.gov The construction of metal-organic frameworks often utilizes imidazole-containing ligands to create complex structures with metal salts, demonstrating the versatility of the imidazole group in coordination chemistry. researchgate.netsolubilityofthings.com
Modulation of Biochemical Pathways
Beyond direct ligand-target interactions, Imidazol-4-ylacetate derivatives can modulate complex biochemical pathways, particularly those involved in epigenetic regulation and cellular stress responses.
Inhibition of Epigenetic Enzymes (e.g., Sirtuins, Histone Deacetylases)
Imidazole derivatives are prominent in the study of epigenetic modulation, functioning as regulators of enzymes like sirtuins and histone deacetylases (HDACs). colab.wsnih.gov These derivatives can act as either inhibitors or activators of sirtuins, which are Class III HDACs. nih.gov
Notably, the derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) has been identified as a potent inhibitor of nuclear sirtuins, with a particular effect on SIRT6. researchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.net Studies have demonstrated that this compound downregulates the gene and protein expression of SIRT6 in non-small cell lung cancer (NSCLC) cell lines. frontiersin.org
In addition to sirtuins, imidazole derivatives have been shown to inhibit classic HDAC enzymes. researchgate.netnih.gov The compound ethyl (2,5-diphenyl-1H-imidazole-4-yl)acetate, for example, inhibits highly expressed HDAC enzymes in lung cancer cells, leading to chromatin remodeling. researchgate.net
Impact on Oxidative Stress Signaling Pathways (e.g., Nrf2/Keap1) in Cellular Models
The inhibition of SIRT6 by imidazole derivatives has downstream effects on crucial signaling pathways that regulate oxidative stress, such as the Nrf2/Keap1 pathway. researchgate.netdntb.gov.uanih.gov The Nrf2/Keap1 pathway is a primary regulator of redox homeostasis. frontiersin.orgdntb.gov.ua
Influence on Cell Cycle Regulation in Research Models
Direct studies detailing the influence of this compound on cell cycle regulation are not prominent in the available research. However, investigations into structurally related imidazole derivatives provide insight into the potential activities of this class of compounds.
Research has shown that sirtuins, a class of enzymes, can act as regulators of cell cycle progression, DNA repair, and apoptosis. nih.gov The inhibition of certain sirtuins is a therapeutic strategy being explored for cancer. nih.gov For instance, silencing Sirtuin 6 (SIRT6) has been shown to induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cell lines. nih.govresearchgate.net
A specific derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, has been studied for its biological effects. nih.govfrontiersin.org In research on NSCLC cell lines (A549 and NCI-H460), this imidazole derivative was found to inhibit SIRT6. nih.govdntb.gov.uanih.gov This inhibition was associated with the induction of apoptosis and cell cycle arrest, highlighting a mechanism by which certain imidazole-based compounds can impact cell proliferation. nih.govresearchgate.netfrontiersin.org Studies on other imidazole derivatives have also noted the ability to cause cell cycle arrest at the G2/M phase in cancer cells, preventing their division.
Effects on Cellular Metabolism (e.g., Glucose and Lipid Metabolism via Sirtuins)
The direct effects of this compound on glucose and lipid metabolism have not been extensively characterized. However, the known ability of imidazole derivatives to modulate sirtuins provides a potential mechanism for such effects. Sirtuins are a family of NAD+-dependent deacetylases that are crucial regulators of cellular metabolism and homeostasis. researchgate.netfrontiersin.org
Imidazole derivatives can function as either activators or inhibitors of sirtuins, and by doing so, can alter gene expression patterns and cellular functions, including key metabolic pathways. frontiersin.org Sirtuins, particularly SIRT1, SIRT2, and SIRT6, play significant roles in glucose and lipid metabolism. frontiersin.org
Research focused on the derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate has demonstrated its potential as an inhibitor of Class III histone deacetylases (sirtuins). frontiersin.org In-silico and in-vitro analyses showed this compound has a strong inhibitory effect on nuclear sirtuins, particularly SIRT1 and SIRT6, and the cytosolic sirtuin SIRT2 in non-small cell lung cancer cell lines. frontiersin.org By inhibiting these key metabolic regulators, such compounds can indirectly influence glucose and lipid metabolism. For example, SIRT6 inhibition by this derivative was shown to disrupt Nrf2/Keap1 signaling, leading to increased oxidative stress, which is intrinsically linked to cellular metabolic states. nih.govdntb.gov.uanih.gov
Catalytic Properties in Non-Biological Systems
Role as a Catalyst in Hydrolysis Reactions
The this compound ion has been investigated as a catalyst in the hydrolysis of aryl acetates. rsc.orgrsc.org In these studies, its catalytic activity was compared with that of imidazole. Kinetic experiments measuring the rate of hydrolysis of p-tolyl acetate were conducted in buffers containing imidazol-4-ylacetic acid and imidazole at various pH values. rsc.org It was observed that as the pH increases, leading to a higher concentration of the this compound ion, the relative catalytic activity of the buffer diminishes compared to an imidazole buffer. rsc.org This was an unexpected finding, given that the this compound ion is a stronger base than imidazole. rsc.org
Interactive Table: Catalytic Rate Data You can filter and sort the data in this table.
| Catalyst Buffer | Substrate | pH | Observation | Reference |
|---|---|---|---|---|
| Imidazol-4-ylacetic acid | p-tolyl acetate | Varied | Catalytic activity increases with buffer concentration. | rsc.org |
| Imidazole | p-tolyl acetate | Varied | Catalytic activity increases with buffer concentration. | rsc.org |
| Imidazol-4-ylacetic acid | p-tolyl acetate | Increasing pH | Relative catalytic activity diminishes compared to imidazole. | rsc.org |
Investigations into Nucleophilic and Bifunctional Catalysis Mechanisms
The mechanism of catalysis by this compound in ester hydrolysis has been a subject of specific investigation. rsc.org Research on the imidazole-catalyzed hydrolysis of aryl acetates with both good and poor leaving groups provided direct evidence for a nucleophilic catalysis mechanism. rsc.orgrsc.org This pathway involves the formation of an N-acetylimidazole intermediate. rsc.org
A key question was whether the this compound ion could act as a bifunctional catalyst, where one part of the molecule acts as a nucleophile while another part assists in proton transfer. rsc.org Such a mechanism was proposed to be advantageous, particularly for the hydrolysis of esters with poor leaving groups like p-tolyl acetate. rsc.org However, experimental investigations found no evidence to support bifunctional catalysis by the this compound ion in this reaction. rsc.orgrsc.org The observed decrease in relative catalytic activity at higher pH (and thus higher concentrations of the this compound ion) further argues against a viable bifunctional catalytic process in this system. rsc.org The reaction is therefore understood to proceed via nucleophilic catalysis. rsc.org
Enzymatic Interactions and Regulatory Research
Mechanistic Enzymology
Understanding the precise molecular mechanisms of enzyme catalysis and inhibition is fundamental to enzymology. For Imidazol-4-ylacetate, such studies have provided detailed insights into its interactions with specific enzymes.
Kinetic analysis provides quantitative measures of the affinity between an enzyme and its substrate (Km) and the catalytic efficiency of the enzyme (kcat/Km). Detailed kinetic studies have been performed on 2-(imidazol-4-yl)acetyl-CoA synthetase (ICSTk) from T. kodakarensis, elucidating its interaction with this compound. nih.gov
The enzyme demonstrates a catalytic efficiency (kcat/Ks1) with 2-(imidazol-4-yl)acetate of 69.7 s−1 mM−1, a value comparable to other well-characterized acyl-CoA synthetases, indicating it is an effective catalyst for this specific substrate. nih.gov The Michaelis-Menten constant (Km) for its substrates provides insight into the concentrations at which the enzyme is effective.
Table 3: Kinetic Parameters of ICSTk for its Substrates Kinetic analyses were performed on the purified recombinant enzyme at 55°C. nih.gov
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1 mM-1) |
|---|---|---|---|
| 2-(imidazol-4-yl)acetate | 25.1 | 1.75 | 69.7 |
| ATP | 17.5 | 1.94 | 111 |
| CoA | 62.5 | 2.19 | 35.0 |
In a different context, the this compound ion itself has been studied for its catalytic properties in the hydrolysis of aryl acetates. rsc.orgrsc.org These experiments measured the rate of hydrolysis of p-tolyl acetate (B1210297) in the presence of imidazol-4-ylacetic acid buffers. The study sought to determine if the molecule could act as a bifunctional catalyst, using both its acidic and basic moieties simultaneously. However, the results showed no evidence for such a mechanism, as the catalytic activity diminished with increasing pH, where the concentration of the potentially bifunctional this compound ion was higher. rsc.org
Identifying the specific amino acid residues within an enzyme or receptor that are crucial for binding a ligand like this compound is a primary goal of mechanistic studies. Research on analogues of Imidazole-4-acetic acid (IAA) has successfully pinpointed key residues in GABA receptors that determine ligand selectivity. researchgate.net
Ligand-protein docking studies on 5-substituted IAA analogues identified Threonine 129 (Thr129) in the α1 subunit of GABAA receptors and the corresponding Serine 168 (Ser168) residue in the ρ1 subunit of GABAC receptors as critical determinants of selectivity. researchgate.net This hypothesis was strongly supported by site-directed mutagenesis experiments. When Ser168 in the ρ1 receptor was mutated to a threonine (ρ1Ser168Thr), the agonist potencies of GABA and IAA analogues decreased, confirming the importance of the serine residue for high-potency agonism at this receptor. researchgate.net This suggests that the hydroxyl group of Ser168 is a key interaction point for these ligands within the GABAC binding pocket. researchgate.net The difference between a serine (in GABAC) and a threonine (in GABAA) at this position helps explain why these IAA analogues are selective for the GABAC receptor. researchgate.net
Kinetic Analyses of Enzyme-Substrate Interactions
Role in Epigenetic Regulation Research
The study of this compound and its derivatives has become an area of interest in the field of epigenetic regulation. These compounds are investigated for their potential to interact with and modulate the activity of key enzymes involved in chromatin remodeling, thereby influencing gene expression. The imidazole (B134444) ring system is a common structural motif in the development of novel drug candidates, and its derivatives are explored for their ability to act as regulators of epigenetic enzymes. nih.gov
Modulation of Histone Deacetylase (HDAC) Activity
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. This action leads to a more condensed chromatin structure, which is typically associated with transcriptional repression. Aberrant HDAC activity has been implicated in various diseases, including cancer, making them a significant target for therapeutic intervention. researchgate.net
Research has shown that heterocyclic imidazole derivatives can interact with and inhibit the activity of classical HDAC enzymes. researchgate.netpreprints.org For instance, certain imidazole-based derivatives have been designed to target the zinc-binding group within the active site of HDAC enzymes. researchgate.net One study focused on the design of fourteen imidazole-based derivatives, with ethyl (2,5-diphenyl-1H-imidazole-4-yl)acetate (C3) showing a high binding score to HDAC isoforms in docking experiments. researchgate.net This suggests that the imidazole acetate scaffold can serve as a basis for developing inhibitors of classical HDACs.
Sirtuin (Class III HDAC) Deacetylase Activity Modulation
Sirtuins, also known as Class III HDACs, are a distinct family of seven (SIRT1-7) NAD+-dependent deacetylases. nih.govpreprints.orgresearchgate.net Unlike classical HDACs that require a zinc ion for their catalytic activity, sirtuins utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, linking their function to the cell's metabolic state. nih.govpreprints.orgresearchgate.net Sirtuins are involved in a wide range of cellular processes, including gene silencing, DNA repair, and metabolic regulation. nih.govresearchgate.net
Imidazole derivatives have been identified as potential modulators of sirtuin activity, capable of acting as either inhibitors or activators. nih.gov Research has specifically highlighted the inhibitory effects of a derivative of this compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, on sirtuin activity. nih.govresearchgate.netnih.gov In-silico and in-vitro studies have demonstrated that this compound possesses a strong inhibitory effect on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines. nih.govresearchgate.netcolab.ws
Gene and protein expression analyses in NSCLC cell lines (A549 and NCI-H460) treated with Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate revealed a significant downregulation of several sirtuin members. nih.gov The most prominent decrease in expression was observed for SIRT1, SIRT2, and SIRT6, followed by SIRT3, SIRT5, and SIRT4. nih.gov The expression of SIRT7 was also decreased, although not to a statistically significant degree. nih.gov Further investigation has particularly focused on the potent inhibition of SIRT6 by this imidazole derivative. researchgate.netnih.govdntb.gov.ua
Table 1: Effect of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate on Sirtuin Gene Expression in NSCLC Cell Lines
| Sirtuin Isoform | Observed Effect on Gene Expression | Reference |
|---|---|---|
| SIRT1 | Prominently decreased | nih.gov |
| SIRT2 | Prominently decreased | nih.gov |
| SIRT3 | Decreased | nih.gov |
| SIRT4 | Decreased | nih.gov |
| SIRT5 | Decreased | nih.gov |
| SIRT6 | Prominently decreased | nih.govresearchgate.net |
| SIRT7 | Non-significantly decreased | nih.gov |
The enzymatic activity of sirtuins is fundamentally dependent on the presence of NAD+ as a cofactor. nih.govpreprints.orgresearchgate.netpreprints.org This distinguishes them from classical HDACs (Classes I, II, and IV) which are zinc-dependent. nih.govresearchgate.net The reliance of sirtuins on NAD+ links their deacetylase activity directly to the energy status of the cell, making them crucial regulators of cellular homeostasis. preprints.orgresearchgate.net
Studies investigating the modulation of sirtuins by imidazole derivatives, such as Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, are conducted in the context of this NAD+-dependent mechanism. nih.govpreprints.orgresearchgate.netresearchgate.net The inhibitory action of such compounds often involves interference with the sirtuin's ability to utilize NAD+, thereby blocking the deacetylation of their protein targets. preprints.org The development of sirtuin modulators, including those based on the imidazole scaffold, requires consideration of their interaction with the NAD+-binding pocket of the target sirtuin isoform to achieve specificity and efficacy. preprints.org
Analytical Methodologies for Imidazol 4 Ylacetate in Research Settings
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of Imidazol-4-ylacetate, allowing for its separation from complex mixtures prior to detection. Both liquid and gas chromatography, often coupled with mass spectrometry, are utilized.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a highly sensitive and selective method for quantifying this compound and related imidazole (B134444) compounds. nih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the precise mass detection of tandem mass spectrometry. nih.govwiley.com The approach is particularly effective for analyzing complex biological samples, such as urine or plasma, and environmental samples like atmospheric particles. wiley.comresearchgate.netnih.gov
Method development often focuses on optimizing chromatographic conditions to achieve clear separation from isomers, such as imidazol-5-ylacetic acid, and other interfering substances. wiley.comnih.gov For instance, reversed-phase columns, like C18 or specialized columns such as the Acquity HSS T3, are frequently used. researchgate.net Mobile phases typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile, run in a gradient elution mode. wiley.com The use of formic acid helps to protonate the analyte, improving its ionization for mass spectrometry detection. wiley.com
Quantification is often achieved using an external calibration curve with standards of known concentrations or through the stable isotope dilution method, which provides high accuracy by correcting for matrix effects and variations in instrument response. nih.govwiley.com The high resolution and accuracy of instruments like the Orbitrap mass spectrometer enable low limits of detection (LOD) and quantification (LOQ), often in the nanomolar (nM) range. wiley.comresearchgate.net
Table 1: Examples of LC-MS/MS Parameters for Imidazole Compound Analysis This table is interactive. Click on headers to sort.
| Parameter | Method 1 (Atmospheric Imidazoles) wiley.comresearchgate.net | Method 2 (Imidazole Dipeptides) nih.gov | Method 3 (1-methyl-4-imidazoleacetic acid) nih.gov |
|---|---|---|---|
| Chromatography System | UHPLC | UHPLC (Nexera X2) | HPLC |
| Column | Acquity HSS T3 | Intrada Amino Acid (3.0 × 100 mm) | Not Specified |
| Mobile Phase A | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 0.5 mM Tridecafluoroheptanoic Acid (Ion-Pairing) |
| Mobile Phase B | Methanol + 0.1% Formic Acid | 100 mM Ammonium (B1175870) Formate | Not Specified |
| Flow Rate | 0.4 mL/min | 0.6 mL/min | Not Specified |
| Detection | Orbitrap Mass Spectrometer (HESI) | Triple Quadrupole MS (LCMS 8060, ESI) | Electrospray Mass Spectrometry (ESI-MS) |
| Quantification | External Calibration | Stable Isotope Dilution | Not Specified |
| LOD/LOQ | LOD: 1-25 nM; LOQ: 1-50 nM | Not Specified | Linear Range: 22-1,111 ng/mL |
Due to the polar nature and sometimes low ionization efficiency of small molecules like this compound, chemical derivatization is a key strategy to enhance their detection by LC-MS/MS. ddtjournal.com Derivatization involves reacting the target analyte with a reagent to form a derivative that has improved chromatographic properties and is more readily ionized, leading to greater sensitivity. ddtjournal.commdpi.com
A notable example is the development of chiral derivatization reagents based on an imidazolidinone structure. mdpi.comresearchgate.net One such reagent, succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate (B1210297), known as (R)-CIMa-OSu, reacts with the primary or secondary amine groups present in imidazole dipeptides and related amino acids. mdpi.comnih.gov This derivatization not only improves detection sensitivity but also allows for the chiral separation of D- and L-amino acids. researchgate.net Another reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2), has been synthesized to react with carboxyl groups, which would be applicable to this compound. nih.gov These reagents are designed to introduce a readily ionizable moiety, such as a benzyl group, which can be easily detected in the mass spectrometer. nih.gov The derivatization reaction is typically straightforward, occurring at room temperature, after which the sample can be directly injected into the LC-MS/MS system. mdpi.com
Table 2: Derivatization Reagents for LC-MS/MS Analysis This table is interactive. Click on headers to sort.
| Reagent Name | Abbreviation | Target Functional Group | Application Example | Reference |
|---|---|---|---|---|
| Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate | (R)-CIMa-OSu | Amino Group | Simultaneous quantification of carnosine and anserine (B1665513) in seafood. mdpi.comnih.gov | mdpi.comnih.gov |
| Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate | CIM-C2-NH2 | Carboxyl Group | Analysis of chiral and non-chiral organic acids in wine. nih.gov | nih.gov |
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for metabolic profiling and can be used to analyze this compound. uu.nlplos.org GC offers high chromatographic resolution, and extensive, standardized mass spectral libraries are available for metabolite identification. pomics.com However, the application of GC to polar and non-volatile compounds like this compound requires a chemical derivatization step to increase their volatility and thermal stability. mdpi.com
A common derivatization procedure involves a two-step process of oximation followed by silylation. For instance, metabolites are first treated with methoxyamine hydrochloride to protect carbonyl groups, followed by a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). plos.org For imidazole-like compounds specifically, derivatization with reagents such as isobutyl chloroformate has also been successfully employed. mdpi.comgdut.edu.cn
Once derivatized, the sample is injected into the GC-MS system. The compounds are separated on a capillary column (e.g., coated with Carbowax 20M) and subsequently identified and quantified by the mass spectrometer. researchgate.net GC-MS has been used to identify various imidazole derivatives in complex samples, including cigarette smoke and biological fluids for forensic analysis. researchgate.netnih.gov In metabolic profiling studies, GC-MS provides a comprehensive overview of central carbon metabolism, and this compound has been identified as a metabolite in such analyses. uu.nlplos.org
Table 3: GC-MS Analysis Parameters for Imidazole-Related Compounds This table is interactive. Click on headers to sort.
| Parameter | Method 1 (Atmospheric Imidazoles) gdut.edu.cn | Method 2 (Cigarette Smoke) researchgate.net | Method 3 (Metabolic Profiling) plos.org |
|---|---|---|---|
| Derivatization Reagent(s) | Isobutyl chloroformate, Pyridine (B92270), Ethanol (B145695) | Not specified, but derivatization is typical | Methoxyamine hydrochloride followed by MTBSTFA |
| Column | Not specified | Fused-silica capillary column with Carbowax 20M | Not specified |
| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Application | Detection of 7 imidazole-like compounds | Identification of ten alkylated imidazoles | Profiling of energy metabolites |
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and functional groups of the compound.
NMR spectroscopy is a primary tool for confirming the chemical structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique fingerprints of the molecule.
In ¹H NMR spectra of the parent compound, imidazoleacetic acid, characteristic signals for the protons on the imidazole ring appear in the downfield region. hmdb.cahmdb.ca The proton at the C2 position typically appears as a singlet, while the protons at the C4 (or C5) position also produce distinct signals. The methylene (B1212753) protons (-CH₂-) of the acetate group typically appear as a singlet further upfield. ajgreenchem.com
In ¹³C NMR spectra, distinct signals are observed for each carbon atom in the molecule. The carbonyl carbon of the acetate group is the most deshielded, appearing far downfield. The carbons of the imidazole ring (C2, C4, C5) have characteristic chemical shifts, and the methylene carbon (-CH₂-) appears in the aliphatic region of the spectrum. ajgreenchem.com Data for closely related structures, such as imidazol-1-yl-acetic acid, show these characteristic patterns. ajgreenchem.com
Table 4: Representative NMR Chemical Shifts (δ) for Imidazole Acetic Acid Derivatives This table is interactive. Click on headers to sort.
| Nucleus | Compound / Solvent | Chemical Shift (ppm) and Multiplicity | Reference |
|---|---|---|---|
| ¹H NMR | Imidazoleacetic acid / H₂O | 8.44 (s, 1H), 7.21 (s, 1H), 3.84 (s, 2H) | hmdb.cahmdb.ca |
| ¹H NMR | Imidazol-1-yl-acetic acid hydrochloride / DMSO-d₆ | 7.64 (s, 1H), 7.12 (s, 1H), 6.88 (s, 1H), 4.76 (s, 2H) | ajgreenchem.com |
| ¹³C NMR | Imidazol-1-yl-acetic acid hydrochloride / DMSO-d₆ | 172.41 (C=O), 135.26, 122.82, 119.18 (Imidazole C), 51.61 (-CH₂) | ajgreenchem.com |
| ¹³C NMR | Imidazoleacetic acid / D₂O (Predicted) | 178.11, 135.43, 132.06, 119.06, 31.74 | hmdb.cahmdb.ca |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound and its derivatives shows several characteristic absorption bands. A strong, broad absorption band is typically observed for the O-H stretch of the carboxylic acid group. The C=O (carbonyl) stretching vibration of the carboxylic acid appears as a strong, sharp peak, usually around 1700-1735 cm⁻¹. ajgreenchem.com The imidazole ring itself gives rise to several bands, including N-H stretching vibrations (if not substituted at the nitrogen) and C=N and C=C ring stretching vibrations. researchgate.netijpsonline.com Vibrations corresponding to C-H stretching of both the ring and the acetate methylene group are also present. The analysis of a cobalt(II) complex with 4-imidazoleacetate anions helped to locate the absorption bands related to the coordinating carboxylate and imidazole ring nitrogen atoms. researchgate.net
Table 5: Characteristic Infrared (IR) Absorption Bands for Imidazole Acetic Acid Derivatives This table is interactive. Click on headers to sort.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch (Broad) | ~3485 | ajgreenchem.com |
| Imidazole N-H | Stretch | ~3212 | ijpsonline.com |
| Aromatic C-H | Stretch | ~3159, 3078 | ajgreenchem.com |
| Aliphatic C-H | Stretch | ~2956 | ajgreenchem.com |
| Carbonyl C=O | Stretch | ~1732 | ajgreenchem.com |
| Imidazole C=N | Stretch | ~1597 | ijpsonline.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Complex Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the formation and properties of metal complexes involving this compound. The electronic transitions within the imidazole ring and the carboxylate group, as well as d-d transitions in the case of transition metal complexes, give rise to distinct absorption bands in the UV-Vis spectrum.
In studies of metal complexes with ligands derived from imidazole-4-acetic acid, UV-Vis spectroscopy is a primary tool for initial characterization. researchgate.net For instance, the formation of complexes between this compound and metal ions like Cobalt(II) can be monitored by observing changes in the absorption spectrum. researchgate.net The coordination of the ligand to the metal center alters the electronic environment of both the ligand and the metal ion, leading to shifts in the position (wavelength) and intensity of the absorption maxima. These spectral shifts provide evidence of complex formation and can offer insights into the coordination geometry of the metal ion. researchgate.netgoogle.com In some cases, pH-metric titrations are used in conjunction with UV-Vis studies to understand the protonation states and species present in solution. google.com
The stability of complexes in solution can also be assessed using this method. For example, stability studies of silver(I) complexes with ester derivatives of bis(pyrazol-1-yl)acetate in cell culture medium were performed using UV-Vis spectroscopy, where significant changes in the spectra over time indicated a lack of stability. mdpi.com While imidazolium-stabilized gold nanoparticles are different from simple metal complexes, UV-Vis is similarly used to monitor their aggregation state, where a new peak at higher wavelengths (e.g., 650 nm) indicates nanoparticle aggregation. researchgate.net
Table 1: Application of UV-Vis Spectroscopy in Imidazole-related Complex Analysis
| Analyte/System | Observation | Inference | Reference |
|---|---|---|---|
| Co(II) with Imidazole-4-acetic acid | Changes in absorption spectrum upon mixing | Formation of a metal-ligand complex | researchgate.net |
| Imidazole derivative complexes | Spectral shifts (wavelength and intensity) | Alteration of electronic environment, insights into coordination geometry | researchgate.netgoogle.com |
| Ag(I) phosphane/bis(pyrazol-1-yl)acetate complexes | Significant changes in UV-Vis spectra over time in medium | Demonstrates the stability profile (or lack thereof) of the complex | mdpi.com |
| Imidazolium-stabilized gold nanoparticles | Appearance of a new peak at ~650 nm upon pH change | Indicates aggregation of nanoparticles | researchgate.net |
X-ray Diffraction (XRD) for Structural Elucidation of Complexes
For complexes of this compound, single-crystal XRD is particularly powerful. A study on a cobalt(II) complex with 4-imidazoleacetate anions and methanol molecules successfully used this method for structural characterization. researchgate.net The analysis revealed that the this compound ligand coordinates to the Co(II) ion in a bidentate fashion, using the N3 nitrogen of the imidazole ring and one of the carboxylate oxygen atoms as binding sites. researchgate.net The study determined that two this compound ligands and two methanol molecules complete the cobalt(II) coordination sphere, resulting in a quasi-octahedral geometry. researchgate.net Furthermore, XRD analysis elucidated how these complex molecules are arranged in the crystal lattice, showing the formation of hexagonal channels that host solvent molecules. researchgate.net
Powder XRD is also employed, especially for polycrystalline samples, to identify crystalline phases and assess the general crystallinity of the material. scribd.comijcce.ac.ir In studies of other imidazole-based metal complexes, powder XRD patterns have been used to confirm their semi-crystalline nature. researchgate.net
Table 2: Crystallographic Data for [Co(ia)₂(MeOH)₂]·2MeOH Complex
(ia = 4-imidazoleacetate; MeOH = methanol)
| Parameter | Finding | Reference |
|---|---|---|
| Coordination Geometry | Quasi-octahedral | researchgate.net |
| Ligand Binding Sites | Imidazole ring N3 nitrogen and carboxylate oxygen | researchgate.net |
| Ligand Position | Two ligands positioned centrosymmetrically | researchgate.net |
| Crystal Lattice Feature | Formation of hexagonal channels hosting solvent molecules | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of Complexes
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. researchgate.netucl.ac.uk It is particularly useful for studying the interaction of molecules like this compound with surfaces, such as in corrosion inhibition or catalysis. rsc.orgthermofisher.com
While direct XPS studies on this compound complexes are not widely published, research on closely related imidazole derivatives provides a clear methodological framework. For example, in a study of 4-methyl-2-phenyl-imidazole adsorbed on a copper surface, XPS was used to analyze the chemical structure of the surface layer. rsc.org High-resolution scans of the core levels of constituent elements (e.g., C 1s, N 1s, Cu 2p) reveal shifts in binding energy that are indicative of chemical bonding. ucl.ac.uk Analysis of the N 1s peak can distinguish between protonated and non-protonated nitrogen atoms in the imidazole ring, providing insight into the adsorption mechanism. rsc.org
Angle-resolved XPS (ARXPS) can further elucidate the structure of the adsorbed layer. By varying the angle at which photoelectrons are collected, researchers can non-destructively probe the depth profile of the surface layer. mdpi.com This can help determine the orientation of the adsorbed molecules—for instance, whether the imidazole ring lies flat or perpendicular to the surface—and the relative position of different species within the surface film. researchgate.netrsc.org Such analyses are crucial for understanding how these molecules form protective or functional layers on metal surfaces. rsc.org
Table 3: XPS Analysis Capabilities for Imidazole Derivative Surface Complexes
| XPS Technique | Information Obtained | Example Application | Reference |
|---|---|---|---|
| Survey Scan | Elemental composition of the surface | Detecting C, O, N, and metal on a treated surface | researchgate.net |
| High-Resolution Scan (Core Level) | Chemical state and bonding environment of elements | Identifying organometallic complexes (e.g., PhI–Cu) and distinguishing between Cu(0), Cu(I), and Cu(II) | researchgate.netrsc.org |
| Angle-Resolved XPS (ARXPS) | Depth profile and molecular orientation | Suggesting a flat orientation of imidazole molecules parallel to the copper surface | rsc.orgmdpi.com |
| Peak Fitting Models | Deconvolution of complex spectra (e.g., C 1s) | Assigning peaks to aromatic, aliphatic, and carbenic carbons in imidazolium (B1220033) ionic liquids | ucl.ac.uk |
Mass Spectrometry for Identification and Quantification
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the accurate identification of compounds like this compound in complex biological matrices. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's elemental formula. ebi.ac.uk
For this compound (conjugate base of imidazol-4-ylacetic acid), the neutral molecule's chemical formula is C₅H₆N₂O₂. ebi.ac.uk HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The monoisotopic mass of imidazol-4-ylacetic acid is 126.04293 Da. ebi.ac.uk In a research setting, such as the annotation of the human urinary metabolome, an ultra-high-performance liquid chromatography (UHPLC) system is often coupled to an HRMS instrument like a linear quadrupole ion trap-Orbitrap mass spectrometer. ebi.ac.uk This setup allows for the separation of metabolites followed by their detection and accurate mass measurement, facilitating the confident identification of imidazol-4-ylacetic acid among hundreds or thousands of other features in the sample. ebi.ac.uk
Table 4: Mass Spectrometry Data for Imidazol-4-ylacetic Acid
| Property | Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₅H₆N₂O₂ | Basis for mass calculation | ebi.ac.uk |
| Average Mass | 126.114 Da | Mass calculated using the natural abundance of isotopes | ebi.ac.uk |
| Monoisotopic Mass | 126.04293 Da | Exact mass calculated using the most abundant isotope of each element; key for HRMS identification | ebi.ac.uk |
| PubChem Exact Mass (for conjugate base C₅H₅N₂O₂⁻) | 125.035102407 Da | Precise mass of the deprotonated ion typically observed in negative ion mode ESI-MS | nih.gov |
Metabolite Identification via Spectral Matching
The identification of metabolites like this compound in complex biological samples is rigorously confirmed through spectral matching. This process relies on comparing the analytical data from an unknown feature to that of an authentic reference compound. A comprehensive approach to metabolite identification often involves two complementary strategies. ebi.ac.uk
The first and most definitive method is formal identification . This is achieved by matching multiple analytical parameters of the metabolite in the biological sample to those of a pure, commercially available reference standard analyzed under the identical analytical conditions. ebi.ac.uk These parameters include:
Chromatographic Retention Time: The time at which the compound elutes from the chromatography column (e.g., UHPLC).
Mass Spectrum (MS¹): The pattern of ions and their m/z values generated from the intact molecule.
Product Ion Spectrum (MS/MS or MS²): The fragmentation pattern of a selected precursor ion, which provides structural information.
The second strategy is putative identification . This method is employed when a reference standard for the suspected metabolite is not available. ebi.ac.uk Identification is based on matching the experimental MS/MS fragmentation pattern of the unknown feature to spectra found in public or in-house spectral libraries and databases. ebi.ac.uk While not as definitive as formal identification, a close match provides strong evidence for the metabolite's identity. In a large-scale study of the human urinary metabolome, this dual approach enabled the formal identification of 192 metabolites and the putative identification of 66 others. ebi.ac.uk
Table 5: Strategies for Metabolite Identification
| Identification Level | Methodology | Required Resources | Confidence Level | Reference |
|---|---|---|---|---|
| Formal Identification | Matching retention time, mass spectra (MS¹), and product ion spectra (MS²) | Authentic chemical reference standard | High (Confirmed) | ebi.ac.uk |
| Putative Identification | Matching MS/MS fragmentation patterns from biological data | Public/private spectral libraries and databases (e.g., HMDB, KEGG) | Medium (Probable) | ebi.ac.uk |
Derivatives, Analogs, and Their Research Applications
Design and Synthesis of Imidazol-4-ylacetate Analogs
The design and synthesis of novel this compound analogs are driven by the need to enhance their biological activity, selectivity, and pharmacokinetic properties. nih.gov
Rational Design Principles for Modulating Biological Activity
The rational design of this compound analogs often involves modifying the core imidazole (B134444) structure to optimize interactions with specific biological targets. Key strategies include:
Scaffold Hopping and Bioisosteric Replacement: Replacing the imidazole ring with other heterocyclic systems can lead to improved potency and altered selectivity. For instance, substituting the imidazole with a pyridine (B92270) ring in farnesyltransferase inhibitors has been shown to enhance cytotoxicity, although it may decrease the inhibitory activity on the human enzyme. researchgate.net
Introduction of Functional Groups: The addition of specific functional groups can modulate the compound's electronic and steric properties, influencing its binding affinity and efficacy. For example, introducing electron-donating groups can enhance π-stacking interactions with target proteins.
Conformational Restriction: Modifying the structure to limit conformational flexibility can lock the molecule in a bioactive conformation, leading to higher affinity for the target receptor. This can be achieved by creating cyclic or bicyclic analogs. chinesechemsoc.org
Exploration of Substituent Effects on Reactivity and Selectivity
The nature and position of substituents on the imidazole ring play a crucial role in determining the reactivity and selectivity of the analogs.
Electronic Effects: Electron-withdrawing or electron-donating groups on the imidazole ring can significantly alter its electronic properties and, consequently, its interaction with biological targets. For instance, halogenation of the imidazole ring can create unique electronic and steric effects that influence both reactivity and biological interactions.
Steric Effects: The size and position of substituents can influence the molecule's ability to fit into the binding pocket of a target enzyme or receptor. Studies on GABA receptor modulators have shown that substituents in the 5-position of the imidazole ring are generally well-tolerated, while substitutions at the 2-position often lead to inactive compounds. researchgate.net
Positional Isomerism: The specific placement of substituents is critical. For example, in the development of GABA-A receptor positive allosteric modulators, a methyl group at the 6-position of a related benzimidazole (B57391) scaffold was found to be crucial for molecular recognition, whereas placing it at the 5-position was detrimental to activity. acs.org
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of this compound analogs relates to their biological activity. These studies guide the optimization of lead compounds to develop more potent and selective therapeutic agents.
Correlating Structural Modifications with Enzymatic Inhibition
SAR studies have been instrumental in developing potent enzyme inhibitors based on the this compound scaffold.
Histone Deacetylase (HDAC) Inhibitors: In the design of HDAC inhibitors, imidazole-based derivatives are structured with a cap group, a spacer, and a zinc-binding group (ZBG). The compound ethyl (2,5-diphenyl-1H-imidazole-4-yl)acetate (C3) has shown strong binding to HDAC isoforms. researchgate.net
Sirtuin Inhibitors: Imidazole derivatives are being investigated as regulators of sirtuins, a class of epigenetic modifying enzymes. nih.gov The compound Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) has demonstrated a strong inhibitory effect on nuclear sirtuins in non-small cell lung cancer cell lines. nih.govresearchgate.net
Farnesyltransferase Inhibitors: For farnesyltransferase inhibitors, a (1,5)-disubstitution pattern on the imidazole group is considered optimal for potent and selective inhibition. acs.org
Table 1: SAR of this compound Analogs as Enzyme Inhibitors
| Target Enzyme | Structural Modification | Effect on Inhibition |
|---|---|---|
| Histone Deacetylase (HDAC) | Ethyl (2,5-diphenyl-1H-imidazole-4-yl)acetate (C3) | Tightly bound to HDAC isoforms researchgate.net |
| Sirtuins | Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | Strong inhibitory effect on nuclear sirtuins nih.govresearchgate.net |
| Farnesyltransferase | (1,5)-Disubstitution of the imidazole group | Optimal for potent and selective inhibition acs.org |
| Phosphodiesterase Type IV (PDE IV) | Catechol benzimidazoles designed from rolipram | High affinity for the [3H]rolipram binding site and potent PDE IV inhibitory activity researchgate.net |
| CYP121 (Mycobacterium tuberculosis) | Imidazole moiety conserved for binding to heme iron | Essential for high affinity to CYP121 conicet.gov.ar |
Impact of Analogs on Receptor Binding and Activation
The structural features of this compound analogs significantly influence their interaction with various receptors.
GABA Receptors: Imidazole-4-acetic acid (IAA) itself is a partial agonist at both GABA-A and GABA-C receptors. nih.gov SAR studies on 5-substituted IAA analogs revealed that while these compounds were inactive at GABA-A receptors, several, including those with 5-Me, 5-Ph, and 5-p-F-Ph substitutions, acted as full agonists at ρ1 GABA-C receptors. researchgate.netnih.gov The selectivity is thought to be determined by specific amino acid residues in the receptor subunits. nih.gov
GABA-A Receptor Allosteric Modulators: In the development of positive allosteric modulators for the α1β2γ2GABA-A receptor, the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been identified as a promising template. acs.org The position of a methyl group on the benzimidazole core was found to be critical for molecular recognition at the α1/γ2 interface. acs.org
Table 2: Impact of this compound Analogs on Receptor Activity
| Receptor Target | Analog/Modification | Observed Activity |
|---|---|---|
| GABA-A and GABA-C Receptors | Imidazole-4-acetic acid (IAA) | Partial agonist at both receptors nih.gov |
| ρ1 GABA-C Receptors | 5-Me, 5-Ph, 5-p-F-Ph IAA analogs | Full agonist activity researchgate.netnih.gov |
| GABA-A Receptors | 5-substituted IAA analogs | No activity observed researchgate.netnih.gov |
| α1β2γ2GABA-A Receptor | 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | Directs molecular recognition at the α1/γ2 interface acs.org |
| α1β2γ2GABA-A Receptor | 5-methyl-1H-benzo[d]imidazole analogs | Detrimental to activity acs.org |
Application of Derivatives as Biochemical Probes
The unique properties of this compound derivatives make them valuable tools for studying biological systems.
Fluorescent Probes: By attaching a fluorophore, such as 7-nitrobenzofurazan (NBD), to the imidazole scaffold, researchers have developed fluorescent probes for labeling adenosine (B11128) receptor subtypes. unipi.it These probes allow for the visualization and monitoring of receptor expression and localization in cells and tissues. unipi.it The position and length of the spacer linking the fluorophore to the core structure can be modified to optimize receptor binding and fluorescent properties. unipi.it
Probing Enzyme Active Sites: The imidazole ring's ability to coordinate with metal ions makes its derivatives useful for studying the active sites of metalloenzymes. They can act as inhibitors or modulators, providing insights into the enzyme's mechanism of action.
Click Chemistry Handles: The introduction of functional groups like alkynes into this compound analogs allows for their use in click chemistry. This enables bioconjugation to other molecules, facilitating the development of targeted drug delivery systems or activity-based probes.
Tools for Investigating Enzyme Mechanisms
The imidazole scaffold is a common feature in many enzyme inhibitors, and derivatives of this compound have been developed to target various enzymes, providing insights into their function and mechanism of action.
Inhibition of Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation. nih.govnih.gov Imidazole derivatives have been explored as sirtuin regulators. nih.govnih.gov One such derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, has been identified as a potent inhibitor of sirtuins, particularly the nuclear sirtuins SIRT1 and SIRT6, as well as the cytosolic sirtuin SIRT2. frontiersin.orgnih.govnih.gov In-silico and in-vitro studies using non-small cell lung cancer (NSCLC) cell lines demonstrated that this compound downregulates the expression of these sirtuins at both the gene and protein levels. frontiersin.orgnih.gov By inhibiting SIRT6, this imidazole derivative was shown to disrupt Nrf2/Keap1 signaling, a major pathway for regulating redox homeostasis, leading to increased oxidative stress and apoptosis in cancer cells. nih.govnih.govdntb.gov.uaresearchgate.net The half-maximal inhibitory concentration (IC50) was determined to be 250 µM in A549 cells and 300 µM in NCI-H460 cells. nih.gov These findings establish such derivatives as valuable chemical tools for studying the role of sirtuins in cancer biology and cellular stress responses. frontiersin.orgnih.govnih.govdntb.gov.uaresearchgate.net
Inhibition of p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in inflammatory signaling pathways. nih.govbrieflands.com Pyridinyl-imidazole compounds, such as SB-202190, are well-known competitive inhibitors that bind to the ATP-binding site of the p38α MAP kinase. brieflands.commdpi.com X-ray crystallography has revealed that these inhibitors form a critical hydrogen bond between the nitrogen atom of the pyridinyl ring and the amide group of Met109 in the enzyme's active site. brieflands.com Building on this, novel 1-hydroxy-2,4,5-triaryl imidazole derivatives have been synthesized and shown to have inhibitory activity against IL-1β production, which is regulated by p38. brieflands.com The most potent of these new compounds demonstrated significant inhibition, and docking studies confirmed hydrogen-bond interactions with key residues like Met109 and Val30, highlighting their utility in elucidating the structural requirements for p38 inhibition. brieflands.commdpi.com
Inhibition of Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 (COX-2) is an inducible enzyme involved in pain and inflammation. nih.gov Atypical imidazole derivatives have been designed as selective COX-2 inhibitors. nih.gov One study developed a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles. nih.gov These compounds showed selective inhibitory activity against COX-2, with the most potent analog, compound 5b , exhibiting an IC50 of 0.71 µM and a selectivity index of 115 for COX-2 over COX-1. nih.gov Another series of 4-(Imidazolylmethyl)quinoline derivatives also displayed potent and selective COX-2 inhibition, with IC50 values in the nanomolar range (0.063-0.090 µM). brieflands.com These studies provide valuable structure-activity relationship data for designing selective COX-2 inhibitors. nih.govbrieflands.com
Table 1: Inhibitory Activity of Imidazole Derivatives against COX-2
| Compound Series | Most Potent Analog | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles | Compound 5b | 0.71 | 115 | nih.gov |
| 4-(Imidazolylmethyl)quinoline derivatives | Compound 9d | 0.063 | 547.6 | brieflands.com |
| Pyrazoline derivatives | Compound 22 | 0.08 | 451 | mdpi.com |
Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD): The 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes are involved in the metabolism of steroid hormones and are targets for diseases like prostate and breast cancer. researchgate.netnih.govtandfonline.comresearchgate.net Researchers have synthesized dehydroepiandrosterone (B1670201) derivatives incorporating an imidazole function at the C-17 position. nih.govtandfonline.comresearchgate.net Specifically, 16-formyl-17-(1H-1,3-imidazole-1-yl)-androsta-5,16-dien-3β-yl-acetate was synthesized and evaluated as an inhibitor of 17β-HSD type 5 (17β-HSD5). tandfonline.com This compound demonstrated potent inhibition of the enzyme with an IC50 value of 0.66 ± 0.32 nM, indicating that the imidazole moiety is a key feature for achieving strong inhibition. nih.govtandfonline.com More recently, 2-phenyl-1H-benzo[d]imidazole derivatives have been developed as inhibitors of 17β-HSD type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. nih.gov The most effective of these, compound 33 , showed an IC50 of 1.65 ± 0.55 μM. nih.gov
Probes for Studying Cellular Signaling Pathways
The structural versatility of the imidazole ring allows for the creation of sophisticated molecular probes to visualize and investigate dynamic processes within living cells.
Fluorescent Probes for Cellular Imaging: Fluorescent probes are indispensable for visualizing cellular structures and signaling events. frontiersin.org Imidazole derivatives have been successfully developed as fluorescent probes, often utilizing the phenomenon of excited-state intramolecular proton transfer (ESIPT). rsc.orgnih.govacs.orgresearchgate.net The ESIPT process results in a large Stokes shift, which is highly desirable for fluorescence imaging. rsc.orgacs.org For example, a novel class of hydroxy-substituted tetraphenylimidazole (HPI) derivatives has been synthesized, which forms large, highly fluorescent single crystals. nih.govresearchgate.net Other imidazole-based probes have been designed to selectively stain and track specific organelles, such as lysosomes. acs.orgresearchgate.net By incorporating lysosome-directing groups, researchers created probes that emit bright blue fluorescence upon localization within lysosomes in human and murine cells, allowing for rapid staining and tracking. acs.org Another imidazole-functionalized oligothiophene, p-HTIm, was shown to exhibit different staining patterns in normal versus malignant cells, accumulating in lysosomes in normal cells and in the Golgi apparatus in cancer cells, demonstrating its potential as a tool to differentiate cell types. frontiersin.org
Probes for Investigating the Hypoxia-Inducible Factor (HIF) Pathway: The HIF pathway is a critical cellular response to low oxygen levels (hypoxia). nih.gov The imidazole derivative 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride serves as a valuable research tool for studying this pathway. Its structural similarity to other imidazole-based compounds allows it to interact with oxygen-dependent enzymes like prolyl hydroxylases (PHDs), which are key regulators of HIF-1α stability. This compound acts as a competitive inhibitor of PHDs, thereby preventing the degradation of HIF-1α and creating a controlled "pseudohypoxic" state for mechanistic studies. Its enhanced water solubility due to the hydrochloride salt and acetic acid moiety makes it particularly suitable for in-vitro biochemical assays.
Probes for Telomere Imaging: Telomeres are protective caps (B75204) at the ends of chromosomes that are linked to cellular aging and cancer. nih.govdigitellinc.com To study their dynamics in living cells, highly specific probes are required. nih.govdigitellinc.com Researchers have developed near-infrared fluorogenic probes by conjugating a silicon-rhodamine (SiR) fluorophore to a pyrrole-imidazole polyamide (PIP). nih.govacs.org PIPs are synthetic molecules that bind to specific DNA sequences in the minor groove. nih.govacs.org The probe SiR-TTet59B was designed to target a 24-base-pair sequence within human telomeres. nih.gov This probe is virtually non-fluorescent on its own but becomes brightly fluorescent upon binding to telomeric DNA. nih.gov This property allows for the specific and effective visualization of telomeres in living cells, enabling the observation of their dynamic movements during cell division and interphase without the need for harsh treatments required by other methods like FISH. nih.govacs.org
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. jabonline.inasianjpr.com It is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site, estimating the binding affinity and mode of action. jabonline.inasianjpr.com
Molecular docking simulations have been instrumental in predicting the binding interactions of imidazole (B134444) derivatives with various protein targets. Studies on compounds structurally related to Imidazol-4-ylacetate, such as Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297), have demonstrated their potential as inhibitors of specific enzymes like sirtuins. nih.govresearchgate.net Docking experiments using software like Glide and AutoDock Vina calculate scoring functions (e.g., glide score, binding energy) that quantify the strength of the ligand-protein interaction. nih.govrjlbpcs.com These scores consider factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov
For example, when docked against sirtuin family proteins, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate exhibited a high docking score and glide energy, suggesting strong binding affinity. nih.gov Similarly, in studies targeting the SARS-CoV-2 main protease (Mpro), various imidazole derivatives showed significant binding affinities, with some compounds demonstrating binding energies as low as -8.3 kcal/mol. mdpi.comnih.gov These computational predictions are crucial first steps in identifying promising drug candidates. nih.govnih.gov
Table 1: Predicted Binding Affinities of Imidazole Derivatives against Various Protein Targets
| Imidazole Derivative | Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Sirtuin Family Proteins | High Docking Score/Glide Energy | nih.gov |
| Imidazolyl–methanone C10 | SARS-CoV-2 Mpro | -8.5 | scienceopen.com |
| Pyridyl–imidazole C5 | SARS-CoV-2 Mpro | -8.3 | mdpi.com |
| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | -8.2 | mdpi.com |
| Bisimidazole C2 | SARS-CoV-2 Mpro, Spro, RdRp | Highest among tested compounds | nih.gov |
Beyond predicting if a ligand will bind, molecular docking elucidates how it binds. This involves identifying the specific amino acid residues within the protein's active site that interact with the ligand. scienceopen.com These interactions can include hydrogen bonds, π-π stacking, π-alkyl, and hydrophobic interactions. nih.govmdpi.com
In the case of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate binding to sirtuins, docking analysis revealed specific hydrogen bonds and other interactions within the binding pocket. researchgate.net Studies on other imidazole derivatives targeting the SARS-CoV-2 Mpro have precisely mapped interactions with key catalytic residues like HIS 41 and CYS 145. mdpi.comnih.gov The imidazole ring itself is often involved in crucial interactions, such as π-π stacking with aromatic residues (e.g., Tyrosine) or π-cation interactions. nih.govmdpi.com The identification of these binding modes is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives. nih.govfrontiersin.org
Table 2: Key Amino Acid Interactions for Imidazole Derivatives in Protein Binding Sites
| Imidazole Derivative Class | Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Thiophenyl–imidazole, Pyridyl–imidazole | SARS-CoV-2 Mpro | HIS A:41, CYS A:145 | π–sulfur, π–alkyl, hydrogen bonds | mdpi.com |
| Phenyl-substituted 1H-imidazoles | SARS-CoV-2 Mpro | HIS 41, CYS 145 | Not specified | nih.gov |
| Imidazo[4,5-b]pyridines | Fungal Protein | Ile 60, Tyr 22 | π–π bond | mdpi.com |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | Sirtuins | Specific residues in binding pocket | Hydrogen bonds | researchgate.net |
Prediction of Ligand-Protein Binding Interactions
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. scispace.com These methods provide detailed information about molecular structure, orbital energies, and charge distribution. physchemres.orgresearchgate.net
DFT is a computational method used to model the electronic structure of many-body systems. scispace.com For molecules like this compound and its derivatives, DFT analysis provides insights into their stability and reactivity. tandfonline.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. DFT calculations for Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate have been performed to analyze these properties, supporting the in-silico findings of its inhibitory potential. nih.govresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps, also generated from DFT, identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. tandfonline.com
Table 3: Selected Quantum Chemical Parameters Calculated by DFT
| Parameter | Definition | Significance | Reference |
|---|---|---|---|
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | researchgate.netdergipark.org.tr |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | researchgate.netdergipark.org.tr |
| Energy Gap (ΔE) | Difference between E-LUMO and E-HOMO | Correlates with chemical reactivity and stability | researchgate.netdergipark.org.tr |
| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and binding interactions | researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | Related to stability | dergipark.org.tr |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (rotamers) and their respective energies. lumenlearning.com This analysis helps in understanding the stability of various isomers by considering the spatial orientation and interactions of substituents. lumenlearning.comsapub.org For molecules with rotatable bonds, like the acetate side chain in this compound, multiple conformations are possible.
Computational methods, often using DFT, can predict the most stable conformations by calculating the potential energy surface as a function of torsion angles. nih.gov Studies on related imidazole-containing amino acids show that factors like tautomerism and pH can induce significant conformational switches, which in turn can affect how the molecule fits into a protein binding site. nih.gov The most stable conformation is typically the one with the lowest energy, where unfavorable steric interactions are minimized. lumenlearning.com While specific conformational analysis data for this compound is limited, the principles established for similar molecules underscore the importance of identifying the most probable and biologically relevant shape of the molecule. nih.gov
Density Functional Theory (DFT) Analysis of Electronic Structure
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view. igem.wiki MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of a protein-ligand complex in a simulated physiological environment. nih.govnih.gov
MD simulations are used to validate the results of molecular docking. A docked complex is subjected to a simulation (often for nanoseconds), and its trajectory is analyzed. tandfonline.com Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. nih.gov A stable RMSD for the protein-ligand complex over the simulation time indicates that the ligand remains securely in the binding pocket and that the binding pose is stable. nih.govmdpi.com RMSF analysis highlights the flexibility of different parts of the protein, showing which residues interact most consistently with the ligand. nih.gov MD simulations on the complex of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate with sirtuins have confirmed the stability of the docked pose, strengthening the case for its potential as an inhibitor. nih.govresearchgate.net
Table 4: Key Metrics in Molecular Dynamics (MD) Simulations
| Metric | Description | Indication of Stability | Reference |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | A low and stable RMSD value over time suggests the complex is stable. | nih.govigem.wiki |
| Root Mean Square Fluctuation (RMSF) | Characterizes local changes along the protein chain, indicating flexibility. | Low fluctuation in binding site residues suggests stable ligand interaction. | nih.govmdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds indicate key stable interactions. | nih.gov |
| Binding Free Energy (MM/PBSA) | Estimates the free energy of binding for the protein-ligand complex from the MD trajectory. | A lower binding free energy indicates a more favorable and stable interaction. | nih.govscielo.br |
Compound List
Virtual Screening for Potential Biochemical Targets
Virtual screening has emerged as a powerful computational tool to identify potential biochemical targets for novel compounds by predicting their binding affinity to a wide array of proteins. For derivatives of this compound, this in-silico approach has been instrumental in elucidating their potential mechanisms of action and identifying promising therapeutic targets.
Detailed research has focused on derivatives of this compound, particularly in the context of cancer and viral diseases. One notable study investigated the potential of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate as an inhibitor of sirtuins, a class of proteins involved in cellular regulation and implicated in carcinogenesis. nih.govresearchgate.net Using molecular docking techniques with software such as Schrodinger Maestro, researchers evaluated the binding affinity of this compound against the seven mammalian sirtuin isoforms (SIRT1-7). nih.gov
The in-silico analysis revealed that Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate exhibited favorable binding interactions with several sirtuins, particularly the nuclear isoforms. nih.gov The compound demonstrated a high docking score, glide score, and glide energy, which are computational metrics indicating strong binding affinity and stability within the protein's active site. nih.govresearchgate.net Subsequent in-vitro experiments confirmed these computational predictions, showing that the compound effectively inhibits nuclear sirtuins and reduces the viability of non-small cell lung cancer (NSCLC) cell lines. nih.govresearchgate.net The strongest inhibitory effect was observed against SIRT6, suggesting it could be a potential novel SIRT6 inhibitor. researchgate.netresearchgate.net This inhibition of SIRT6 was shown to impact the Nrf2/Keap1 signaling pathway, which is crucial for redox homeostasis and is often dysregulated in cancer. researchgate.netresearchgate.net
The following table summarizes the docking scores for Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate against various sirtuin family proteins.
| Target Protein | Docking Score (kcal/mol) | Glide Score (kcal/mol) |
| SIRT1 | -7.556 | -31.593 |
| SIRT2 | -9.056 | -46.782 |
| SIRT3 | -8.186 | -54.470 |
| SIRT5 | -5.773 | -47.432 |
| SIRT6 | -5.000 | -41.870 |
Data sourced from a 2024 study on imidazole derivatives as sirtuin inhibitors. nih.gov
Further computational studies on imidazole derivatives have explored a broader range of potential cancer-related targets. A 3D-QSAR and molecular docking study identified several other potential protein targets for active imidazole derivatives, including TTK, HER2, GR, NUDT5, MTHFS, and NQO2. dntb.gov.ua
In a different therapeutic area, virtual screening was employed to identify inhibitors of the interaction between the HIV-1 Viral Protein U (Vpu) and the host protein BST-2 (tetherin). sci-hub.se The compound Ethyl 2-[5-(4-fluorophenyl)-1H-imidazol-1-yl]acetate (compound 17b) was identified as a hit compound. It showed inhibitory activity against the Vpu-BST-2 interaction with an IC50 value of 11.6 ± 1.1 µM and displayed marginal cytotoxicity in human T-cell leukemia (MT-4) cells. sci-hub.se This highlights the versatility of the this compound scaffold in targeting protein-protein interactions relevant to viral diseases. sci-hub.se
These computational and theoretical studies underscore the utility of virtual screening in rapidly identifying and prioritizing potential biochemical targets for this compound derivatives, paving the way for further experimental validation and drug development efforts.
Research Directions and Applications in Biological Systems
Role in Microbial Physiology and Biochemistry Research
The imidazole (B134444) ring is a key component in many compounds with demonstrated antimicrobial properties. researchgate.netdrugpatentwatch.com Research into imidazol-4-ylacetate and its related structures contributes to the understanding of microbial physiology and the development of new anti-infective agents.
A primary mechanism for the antifungal activity of many imidazole-based compounds is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51). mdpi.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of lanosterol 14α-demethylase disrupts ergosterol production, leading to increased membrane permeability and the accumulation of toxic sterols, which ultimately inhibits fungal growth. mdpi.com
The azole class of antifungals, which includes imidazoles, functions by having the nitrogen atom of the azole ring bind to the heme iron atom in the active site of lanosterol 14α-demethylase. mdpi.com While broad-spectrum azoles are effective, the development of resistance, particularly in species like Candida albicans, is a significant challenge. mdpi.com This has led to research into novel inhibitors. For instance, dual inhibitors that target both fungal lanosterol 14α-demethylase and histone deacetylase (HDAC) are being explored as a strategy to combat azole-resistant candidiasis. nih.gov Molecular docking studies of some imidazole-based detergents suggest that their antifungal mechanisms may indeed be related to the inhibition of fungal lanosterol 14α-demethylase. kpi.ua
Imidazol-4-ylacetic acid, the conjugate acid of this compound, is a known metabolite found across various life forms, including bacteria and humans. It is a product of histidine metabolism. In humans, imidazoleacetic acid is biosynthesized from imidazole-4-acetaldehyde (B1219054) via the enzyme aldehyde dehydrogenase. Its presence in bacterial metabolic pathways underscores the role of the imidazole scaffold in fundamental biological processes.
Research has also focused on the synthesis and evaluation of this compound derivatives for their antimicrobial activity. Studies on compounds incorporating the imidazole structure have shown efficacy against various bacterial and fungal strains. researchgate.netresearchgate.net For example, one study synthesized thirty-four imidazole-based compounds and tested them against several fungal and bacterial strains, finding that while none had antibacterial activity, five compounds displayed strong antifungal activity against all tested fungal species. researchgate.net Another study of an ethyl acetate (B1210297) derivative containing an imidazole-triazole structure found it to be effective against several types of bacteria, with a particularly high activity observed against Shigella flexneri. researchgate.net
Studies on Antimicrobial Activity Mechanisms (e.g., Lanosterol 14α-demethylase inhibition)
Research in Eukaryotic Cellular Models
Derivatives of this compound have been utilized as research compounds to investigate complex cellular processes in eukaryotic models, particularly in the context of cancer research.
The non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460 have been key models for studying the effects of this compound derivatives. Specifically, the compound Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate has been shown to effectively reduce the viability of both A549 and NCI-H460 cancer cells. nih.gov Research demonstrated that this imidazole derivative possesses a strong inhibitory effect on nuclear sirtuins in these cell lines. nih.gov The half-maximal inhibitory concentration (IC50) of this derivative was determined through cell viability assays. nih.govresearchgate.net
Table 1: IC50 Values of an this compound Derivative in NSCLC Cell Lines
| Cell Line | Compound | IC50 Value | Reference |
|---|---|---|---|
| A549 | Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | 250 µM | nih.gov |
| NCI-H460 | Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | 300 µM | nih.gov |
The HEp-2 human laryngeal carcinoma cell line has also been used to evaluate the cytotoxic effects of various imidazole-containing compounds. kpi.uauobaghdad.edu.iq Studies on imidazole- and morpholine-based detergents found that an imidazole-based compound was a promising cytostatic and antifungal agent when tested against HEp-2 cells. kpi.ua Other research on poly-heterocyclic compounds, including an imidazole derivative, showed they inhibited the growth of HEp-2 cancer cells in vitro. uobaghdad.edu.iq
A significant area of research has been the exploration of how this compound derivatives influence cellular processes like apoptosis and redox homeostasis. Studies using Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate have shown that it induces apoptosis in A549 and NCI-H460 cells. nih.govnih.gov This process is linked to its ability to inhibit SIRT6, a member of the sirtuin family of proteins. nih.govnih.govdntb.gov.ua
The inhibition of SIRT6 by this imidazole derivative disrupts the Nrf2/Keap1 signaling pathway, which is a major regulator of redox homeostasis. researchgate.netnih.govdntb.gov.ua This disruption leads to an imbalance in the cell's antioxidant systems and an increase in oxidative stress. nih.govnih.gov Morphological studies confirmed the generation of reactive oxygen species (ROS), mitochondrial damage, and nuclear damage, all of which are hallmarks of apoptosis. nih.govresearchgate.net Biochemical assays revealed that treatment with the compound depleted the levels of key antioxidant enzymes. researchgate.netresearchgate.netresearchgate.net
Table 2: Effect of an this compound Derivative on Antioxidant Regulators in NSCLC Cell Lines
| Antioxidant Regulator | Effect in A549 & NCI-H460 Cells | Reference |
|---|---|---|
| GSH (Glutathione) Activity | Depleted | researchgate.netresearchgate.net |
| GPx (Glutathione Peroxidase) Activity | Depleted | researchgate.netresearchgate.net |
| Catalase Activity | Depleted | researchgate.netresearchgate.net |
| Radical Scavenging Activity (%) | Depleted | researchgate.netresearchgate.net |
Studies in Cultured Cell Lines (e.g., A549, NCI-H460, HEp-2)
Potential as Research Tools for Pathway Elucidation
The specific mechanisms of action of this compound derivatives make them valuable research tools for elucidating complex cellular signaling pathways. By targeting specific enzymes, these compounds allow researchers to probe the functions of those enzymes and their downstream consequences.
For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate serves as a specific inhibitor of SIRT6. nih.govnih.govresearchgate.net Its application in cell culture models has been instrumental in demonstrating how SIRT6 inhibition impacts the Nrf2/Keap1 pathway, modulates antioxidant and redox signaling, and ultimately triggers apoptosis. nih.govnih.govdntb.gov.ua This suggests that targeting SIRT6 with an imidazole derivative could be a promising approach for disrupting pro-survival pathways in cancer cells. nih.govresearchgate.net The ability of these compounds to induce a specific cellular state, such as oxidative stress, allows for detailed investigation into the molecular events that follow. nih.govresearchgate.net
More broadly, the imidazole scaffold is recognized for its ability to interact with the active sites of various enzymes, making its derivatives useful for probing biological pathways. This characteristic enables the design of molecules to study enzyme function and signal transduction, highlighting the potential of this compound-based compounds as tools in biomedical research.
Future Avenues for Academic Research
The foundational understanding of this compound's role in established metabolic pathways provides a springboard for deeper exploration into its broader biological significance. Future academic research is poised to expand our knowledge by investigating its undiscovered metabolic functions, developing it into sophisticated research tools, and elucidating its interactions with proteins at a structural level.
Exploration of Undiscovered Metabolic Roles
While this compound is a known product of histidine metabolism, its full range of metabolic activities remains an area ripe for investigation. frontiersin.org It is the conjugate base of imidazol-4-ylacetic acid, which is synthesized in living organisms from imidazole-4-acetaldehyde. This established pathway, however, may only represent a fraction of its metabolic journey and potential influence.
Future research could pursue several promising directions:
Alternative Biosynthetic and Degradation Pathways: Researchers can explore whether this compound is an intermediate in other, yet-to-be-discovered, metabolic cascades. Given that imidazole-containing compounds are involved in a wide array of biological activities, it is plausible that this compound is not merely an endpoint of histidine breakdown but could be a precursor for other bioactive molecules. rsc.org
Signaling and Regulatory Functions: Many small molecule metabolites act as signaling molecules, influencing cellular processes. Investigations could focus on whether this compound has a role in cell signaling, potentially interacting with receptors or modulating enzyme activity in pathways unrelated to histidine metabolism. The diverse biological effects of other imidazole derivatives, such as their impact on sirtuins and histone deacetylases (HDACs), suggest that even simple imidazole compounds could possess regulatory functions. researchgate.net
Gut Microbiome Interactions: The human gut microbiome is a critical producer of various metabolites. Future studies could examine the production or consumption of this compound by different microbial species and its subsequent effect on host physiology.
Development of Novel Research Probes and Tool Compounds
The inherent structure of this compound, featuring a reactive imidazole ring and a modifiable acetate group, makes it an attractive scaffold for the synthesis of chemical probes. These tools are essential for studying complex biological systems.
Key areas for development include:
Fluorescent Probes: By attaching a fluorophore to the this compound backbone, researchers could create probes to visualize its localization within cells and tissues. Such probes would be invaluable for tracking its uptake, distribution, and accumulation in real-time, providing clues to its sites of action. The synthesis of fluorescent imidazole derivatives has been demonstrated, highlighting the feasibility of this approach. acs.orgacs.orgnih.gov
Affinity-Based Probes: Modifying the acetate group to include a photoreactive cross-linker or an affinity tag (like biotin) would enable the identification of its binding partners. This technique, known as affinity-based protein profiling, is a powerful method for discovering the direct targets of a small molecule, thereby uncovering its mechanism of action.
Enzyme Inhibitor Scaffolds: The imidazole core is a common feature in many enzyme inhibitors. researchgate.net this compound can serve as a starting fragment in fragment-based drug discovery campaigns to develop potent and selective inhibitors for specific enzymes. Its structure could be systematically elaborated to optimize binding affinity and specificity for a target of interest. For example, derivatives of imidazole acetates have been investigated as inhibitors of sirtuins. frontiersin.orgresearchgate.net
A summary of potential probe types and their research applications is presented below.
| Probe Type | Potential Modification | Research Application |
| Fluorescent Probe | Conjugation of a fluorescent dye (e.g., fluorescein, rhodamine) to the acetate or imidazole moiety. | Real-time imaging of cellular uptake and subcellular localization. |
| Affinity Probe | Addition of a biotin (B1667282) tag and a photoreactive group (e.g., benzophenone, diazirine). | Identification of protein binding partners and cellular targets. |
| Inhibitor Scaffold | Use as a core structure for chemical elaboration in drug discovery campaigns. | Development of novel enzyme inhibitors for therapeutic or research purposes. |
Advanced Structural Biology Studies of this compound-Binding Proteins
Understanding how this compound interacts with proteins at the atomic level is crucial for deciphering its biological function and for the rational design of new therapeutic agents. Advanced structural biology techniques are central to this endeavor.
Future research in this area would likely involve:
X-ray Crystallography: This technique can provide high-resolution, three-dimensional structures of a protein in complex with its ligand. nih.govlibretexts.orgcreative-biostructure.com Once proteins that bind to this compound are identified (for example, through the use of affinity probes), co-crystallization or crystal soaking experiments could be performed. The resulting structures would reveal the precise binding mode, including the key amino acid residues involved in the interaction, hydrogen bonding networks, and other intermolecular forces. creative-biostructure.commigrationletters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the conformational changes induced upon binding. researchgate.netanu.edu.au High-pressure NMR, for instance, can be used to identify proteins with internal cavities capable of binding small molecules like this compound. biorxiv.org
Computational Modeling and Molecular Docking: In parallel with experimental methods, computational approaches can predict and analyze the binding of this compound to target proteins. ajol.infomdpi.com Molecular docking simulations can screen large libraries of proteins to identify potential binders and can generate hypothetical binding poses that guide further experimental work, such as site-directed mutagenesis to validate the predicted interactions. frontiersin.orgmdpi.com
These structural studies will be instrumental in validating target engagement and understanding the molecular basis of this compound's activity, paving the way for the development of novel molecules with tailored biological functions.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Imidazol-4-ylacetate, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis of imidazol-4-yl derivatives typically involves cyclization reactions, such as the condensation of α-keto acids with amidines or urea derivatives. For example, (4H)-imidazol-4-ones (structurally related to this compound) are synthesized via multicomponent reactions under controlled pH and temperature . Reaction conditions like solvent polarity, catalyst choice (e.g., Lewis acids), and stoichiometric ratios critically influence yield and purity. Researchers should cross-validate results using HPLC and mass spectrometry to confirm structural integrity .
Q. What role does this compound play in histidine biosynthesis, and what experimental approaches confirm its enzymatic interactions?
- Methodological Answer : this compound is a key intermediate in histidine biosynthesis. Enzymatic studies using imidazoleglycerol-phosphate dehydratase (EC 4.2.1.19) demonstrate its role in converting D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate to 3-(imidazol-4-yl)-2-oxopropyl phosphate . Researchers can employ isotopic labeling (e.g., ¹³C or ¹⁵N) to track metabolic flux, coupled with kinetic assays (e.g., Michaelis-Menten analysis) to quantify enzyme-substrate interactions .
Q. Which analytical techniques are most effective for characterizing this compound in complex biological matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are gold standards for structural elucidation. For biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion-pairing reagents improves detection limits. Researchers should validate methods using spiked samples and internal standards (e.g., deuterated analogs) to ensure accuracy .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent effects, pH-dependent tautomerism, or impurities. To resolve these:
- Perform solvent standardization (e.g., DMSO-d6 or CDCl3 for NMR).
- Use computational tools (e.g., density functional theory) to predict and compare spectral profiles.
- Cross-reference with high-purity commercial or synthesized standards, ensuring >95% purity via HPLC .
Q. What strategies optimize the enantiomeric purity of this compound derivatives in asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can enhance enantioselectivity. For example, asymmetric aldol reactions using L-proline as a catalyst achieve >90% enantiomeric excess (ee). Researchers should monitor chiral purity using chiral HPLC columns or circular dichroism spectroscopy .
Q. How should researchers design experiments to investigate substrate inhibition in enzymes involving this compound metabolism?
- Methodological Answer : Use progress curve analysis under varying substrate concentrations (0.1–10× Km) to identify inhibition patterns. For imidazoleglycerol-phosphate dehydratase, pre-steady-state kinetics with stopped-flow instruments can capture transient inhibition phases. Include negative controls (e.g., heat-inactivated enzyme) and statistical validation (e.g., ANOVA) to rule out artifacts .
Q. What are the current gaps in toxicological data for this compound, and what standardized protocols should be employed for safety assessments?
- Methodological Answer : Existing safety data sheets lack ecotoxicological profiles (e.g., LC50 for aquatic organisms) and chronic exposure data . Researchers should adopt OECD guidelines (e.g., Test No. 201: Daphnia magna acute immobilization test) and in vitro cytotoxicity assays (e.g., MTT assay on human cell lines) to fill these gaps. Dose-response curves and positive controls (e.g., cisplatin for cytotoxicity) ensure reproducibility .
Data Presentation and Validation
-
Key Tables :
Technique Application Validation Criteria LC-MS/MS Quantification in biological samples Linear range (R² > 0.99), LOD < 1 ng/mL Chiral HPLC Enantiomeric purity Resolution factor > 1.5, ee > 95% Kinetic Assays Enzyme inhibition IC50 ± SEM, R² for curve fitting -
Critical Notes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
